Product packaging for Fluconazole-d4(Cat. No.:CAS No. 1124197-58-5)

Fluconazole-d4

Cat. No.: B020988
CAS No.: 1124197-58-5
M. Wt: 310.30 g/mol
InChI Key: RFHAOTPXVQNOHP-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluconazole-d4 is a high-purity, deuterium-labeled stable isotope of the triazole antifungal agent Fluconazole. This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it enables highly accurate and reliable quantification of unlabeled Fluconazole in complex biological matrices such as serum, plasma, and tissue homogenates. By minimizing variability during sample preparation and analysis, this compound is an essential tool for obtaining precise pharmacokinetic data in research settings. In scientific research, this compound is critical for investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of Fluconazole. Its application is vital in studies requiring high sensitivity and minimal sample volume, such as therapeutic drug monitoring in neonatal and pediatric pharmacokinetic studies where only micro-samples are available. The incorporation of four deuterium atoms provides a consistent mass shift from the native drug, allowing for clear differentiation by mass spectrometry without altering its chemical or chromatographic behavior. The parent compound, Fluconazole, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to increased cellular permeability and fungistatic activity. This compound itself is used as a tracer and does not possess a separate mechanism of action. Key Specifications: • CAS Number: 1124197-58-5 • Molecular Formula: C₁₃H₈D₄F₂N₆O • Molecular Weight: 310.30 g/mol • Purity: ≥97% (HPLC) This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12F2N6O B020988 Fluconazole-d4 CAS No. 1124197-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAOTPXVQNOHP-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649144
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124197-58-5
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Determining the Isotopic Purity of Fluconazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Fluconazole-d4, a deuterated analog of the widely used antifungal agent, fluconazole. This document outlines the critical analytical techniques, presents quantitative data in a structured format, and offers detailed experimental protocols to ensure accurate and reliable characterization of this important analytical standard.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical research, particularly as internal standards in pharmacokinetic and bioanalytical studies utilizing mass spectrometry. The substitution of hydrogen atoms with deuterium results in a predictable mass shift, allowing for precise differentiation from the unlabeled analyte. The isotopic purity of a deuterated standard is a critical quality attribute, as it directly impacts the accuracy and reliability of quantitative analyses. It is defined as the percentage of the compound that is fully deuterated at the intended positions, relative to the total amount of all isotopic variants (isotopologues).

Quantitative Data Summary

The isotopic distribution of a batch of this compound is a key determinant of its suitability for use as an internal standard. High isotopic enrichment is crucial to minimize signal overlap with the unlabeled analyte and ensure accurate quantification. The following table summarizes the typical isotopic distribution and chemical purity of a commercially available this compound standard.[1]

ParameterValueSource
Chemical Name α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl-d2)-1H-1,2,4-triazole-1-ethan-β,β-d2-ol[1][2]
Molecular Formula C₁₃H₈D₄F₂N₆O[1]
Molecular Weight 310.3 g/mol [1]
Chemical Purity (HPLC) 99.66%[1]
Isotopic Enrichment 99.17%[1]
Isotopologue Distribution
d496.73%[1]
d33.20%[1]
d20.06%[1]
d1Not specified
d0 (unlabeled)Not specified

Analytical Methodologies for Isotopic Purity Determination

A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive assessment of the isotopic purity of this compound, offering both quantitative distribution and positional information of the deuterium labels.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues can be resolved and their relative abundances quantified.

This protocol is adapted from established LC-MS/MS methods for fluconazole analysis.[3][4][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan from m/z 300 to 320.

  • Resolution: > 70,000 FWHM.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320°C.

4. Data Analysis:

  • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of fluconazole (d0 to d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC LC Separation Working->LC HRMS HRMS Detection (Full Scan) LC->HRMS Extract Extract Ion Chromatograms HRMS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Distribution Integrate->Calculate

Caption: Workflow for LC-HRMS based isotopic purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the location and extent of deuteration. A combination of proton (¹H) and deuterium (²H) NMR is often employed for a comprehensive analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. ¹H-NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Data Analysis:

    • The signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity or absent.

    • Integration of the remaining proton signals against a known reference signal (either from the molecule itself or an internal standard) can provide a quantitative measure of the degree of deuteration.

3. ²H-NMR Spectroscopy:

  • Instrument: NMR spectrometer equipped for deuterium detection.

  • Acquisition: Acquire a ²H-NMR spectrum.

  • Data Analysis:

    • The spectrum will show signals corresponding to the deuterium atoms at the labeled positions.

    • The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the ¹H-NMR spectrum of unlabeled fluconazole.

    • The presence and integration of these signals confirm the locations of deuteration.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample Dissolve this compound in Deuterated Solvent H1_NMR ¹H-NMR Acquisition Sample->H1_NMR H2_NMR ²H-NMR Acquisition Sample->H2_NMR H1_Analysis Analyze Proton Signal Reduction H1_NMR->H1_Analysis H2_Analysis Confirm Deuterium Positions H2_NMR->H2_Analysis Purity Determine Isotopic Purity H1_Analysis->Purity H2_Analysis->Purity

Caption: Workflow for NMR-based isotopic purity determination of this compound.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. A multi-faceted approach utilizing both high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and comprehensive characterization. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of their analytical data.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Fluconazole-d4. The information is intended to support research, drug development, and quality control activities. All quantitative data is summarized in structured tables for easy comparison, and where available, detailed experimental protocols for key property determinations are provided.

Chemical Identity and Physical Properties

This compound is the deuterated analog of Fluconazole, a broad-spectrum triazole antifungal agent. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices using mass spectrometry.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl-d2)-1H-1,2,4-triazole-1-ethan-β,β-d2-ol[2][3]
Synonyms UK-49858-d4, [2H4]-Fluconazole[4]
CAS Number 1124197-58-5[2]
Molecular Formula C₁₃H₈D₄F₂N₆O[2]
Molecular Weight 310.3 g/mol [2]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 138-140 °C (for non-deuterated Fluconazole)[5]
Boiling Point 579.8 ± 60.0 °C at 760 mmHg (Predicted)[6]
Purity ≥97%[2]

Solubility

The solubility of this compound is a critical parameter for its formulation and in-vitro testing.

Table 2: Solubility of this compound

SolventSolubilitySource(s)
DMSO Soluble[3]
Ethanol Soluble[3]
Water Slightly soluble (for non-deuterated Fluconazole)[5]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for confirming the identity and purity of this compound. The deuterium substitution at the β,β-positions of the ethanol group and the α-position of the triazol-1-ylmethyl group will result in the absence of corresponding proton signals in the 1H NMR spectrum compared to non-deuterated Fluconazole.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for which this compound is primarily used as an internal standard. The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be very similar to that of Fluconazole, showing characteristic absorption bands for the O-H, C-F, and C-N functional groups.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of a solid crystalline substance.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in a specific solvent.

Methodology:

  • Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The saturated solution is then filtered to remove any undissolved solid.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The exact ratio can be optimized.

  • Detection: The UV detector is set to a wavelength where Fluconazole exhibits strong absorbance (e.g., 260 nm).

  • Sample Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the peak area is measured. Purity is calculated by comparing the area of the main peak to the total area of all peaks.

Mechanism of Action of Fluconazole

Fluconazole, and by extension this compound, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Below is a diagram illustrating the mechanism of action of Fluconazole.

Fluconazole_Mechanism_of_Action Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->LanosterolDemethylase Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component LanosterolDemethylase->Ergosterol Catalyzes conversion Disruption Disruption of Membrane Function LanosterolDemethylase->Disruption Leads to Fluconazole Fluconazole Fluconazole->LanosterolDemethylase Inhibits FungalGrowthInhibition Inhibition of Fungal Growth Disruption->FungalGrowthInhibition Results in

Caption: Mechanism of action of Fluconazole.

Experimental Workflow: Purity Determination by HPLC

The following diagram outlines a typical workflow for determining the purity of a this compound sample using High-Performance Liquid Chromatography.

HPLC_Purity_Workflow Start Start SamplePrep Sample Preparation: - Weigh this compound - Dissolve in mobile phase Start->SamplePrep StandardPrep Standard Preparation: - Prepare known concentration of this compound Start->StandardPrep Injection Inject Sample and Standard SamplePrep->Injection StandardPrep->Injection HPLC_System HPLC System Setup: - C18 Column - Mobile Phase (Buffer/Organic) - UV Detector (260 nm) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition: - Record Chromatograms Chromatography->DataAcquisition DataAnalysis Data Analysis: - Integrate peak areas - Calculate purity (%) DataAcquisition->DataAnalysis Report Generate Report DataAnalysis->Report End End Report->End

References

Fluconazole-d4 supplier for research applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fluconazole-d4 for Research Applications

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] This disruption leads to increased membrane permeability, impaired enzyme activity, and ultimately, the inhibition of fungal growth.[4]

For researchers, particularly in the fields of pharmacology, drug metabolism, and clinical diagnostics, accurate quantification of fluconazole in biological matrices is essential. This compound, a deuterium-labeled isotopologue of fluconazole, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[5][6] Its chemical and physical properties are nearly identical to fluconazole, but its increased mass allows it to be distinguished by the detector. This ensures greater accuracy and precision in experimental results by compensating for variations during sample preparation and analysis.[7] This guide provides a technical overview of this compound, its suppliers, and its application in a research setting.

This compound: Supplier Specifications

For researchers, selecting a reliable supplier of this compound is a critical first step. The quality of the stable isotope-labeled standard, particularly its purity and isotopic enrichment, directly impacts the reliability of quantitative data. Below is a summary of specifications from various suppliers.

SupplierCAS NumberPurityIsotopic Enrichment/FormMolecular FormulaNotes
MedChemExpress 1124197-58-599.66% (HPLC)[8]99.17% (d4=96.73%)[8]C₁₃H₈D₄F₂N₆O[8]Certificate of Analysis available. For research use only.[8]
Cayman Chemical 1124197-58-5≥98%≥99% deuterated forms (d₁-d₄)[5]C₁₃H₈D₄F₂N₆O[5]Intended for use as an internal standard for GC- or LC-MS.[5]
Santa Cruz Biotechnology 1124197-58-5≥97%[9]Not specifiedC₁₃H₈D₄F₂N₆O[9]For research use only.[9]
Immunomart 1124197-58-599.66%[1]Not specifiedC₁₃H₈D₄F₂N₆O[1]For research use only.[1]
Simson Pharma 1124197-58-5Not specifiedNot specifiedNot specifiedCertificate of Analysis provided with every compound.[10]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of fluconazole in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

Protocol: Quantification of Fluconazole in Human Plasma using LC-MS/MS

This protocol outlines a typical method for determining fluconazole concentrations in plasma, a common requirement for pharmacokinetic studies.

1. Materials and Reagents:

  • Fluconazole (analytical standard)

  • This compound (internal standard)

  • Human Plasma (blank)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Microcentrifuge tubes

  • Analytical balance, vortex mixer, centrifuge, LC-MS/MS system

2. Preparation of Standard and Internal Standard Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Fluconazole and this compound in methanol to create 1 mg/mL stock solutions.

  • Working Calibration Standards: Serially dilute the Fluconazole stock solution with a 50:50 methanol/water mixture to prepare working standards at various concentrations (e.g., ranging from 0.1 µg/mL to 100 µg/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the this compound IS working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[11]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluconazole: m/z 307.1 → 238.2[13]

      • This compound: m/z 311.1 → 242.2 (Note: The exact m/z will reflect the 4 Da mass increase from deuterium labeling).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Fluconazole / this compound) against the concentration of the calibration standards.

  • Determine the concentration of Fluconazole in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for quantifying fluconazole in plasma samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject LC_Sep Chromatographic Separation (C18) LC_Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Peak_Area Calculate Peak Area Ratio (Fluconazole / this compound) MS_Detect->Peak_Area Cal_Curve Plot Calibration Curve Peak_Area->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify

Caption: Workflow for Fluconazole quantification in plasma.

Rationale for Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

This diagram explains why this compound is superior to other methods for ensuring accurate quantification.

G cluster_output cluster_legend Legend Analyte Analyte (Fluconazole) Process Sample Prep & Analysis (Extraction, Injection, Ionization) Analyte->Process Experiences variability SIL_IS SIL-IS (this compound) SIL_IS->Process Experiences SAME variability Detector MS Detector Process->Detector Result {Accurate Quantification Ratio [Analyte]/[IS] is Constant} Detector->Result Ratio corrects for loss/variation key1 Analyte of Interest key2 Internal Standard

Caption: Logic of using a stable isotope-labeled internal standard.

Fluconazole Mechanism of Action

Understanding the mechanism of action is key to appreciating the drug's therapeutic importance and the need for its precise measurement in research.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Membrane (Increased Permeability) Enzyme->Disrupted_Membrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Inhibition Inhibition->Enzyme Blocks Enzyme Fungal_Death Inhibition of Fungal Growth Disrupted_Membrane->Fungal_Death

Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.

References

Understanding the Mass Spectrometry Fragmentation of Fluconazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of mass spectrometry in the analysis of Fluconazole-d4, a deuterated internal standard crucial for the accurate quantification of the antifungal drug fluconazole. This document details experimental methodologies, presents quantitative data in a clear format, and visualizes the fragmentation pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound in Mass Spectrometry

Fluconazole is a widely used triazole antifungal agent. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are essential for achieving high accuracy and precision. This compound, in which four hydrogen atoms have been replaced by deuterium, is the preferred internal standard for the quantification of fluconazole in biological matrices. Its chemical properties are nearly identical to fluconazole, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for distinct detection by the mass spectrometer.

Experimental Protocols for Mass Spectrometry Analysis

The following section outlines a typical experimental protocol for the analysis of this compound using LC-MS/MS, synthesized from established methods for fluconazole analysis.

Sample Preparation

A common method for extracting fluconazole and its internal standard from biological matrices like human plasma is protein precipitation.

  • Procedure: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (or methanol) containing the internal standard, this compound, at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Subsequently, centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography
  • Column: A reversed-phase C18 column is typically used for the chromatographic separation. An example is a Zorbax SB-C18 column (3.0 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (e.g., 45:55, v/v) is often employed.[1]

  • Flow Rate: A flow rate of 0.6 mL/min is a common setting.[1]

  • Column Temperature: The column is typically maintained at room temperature or a controlled temperature of around 35°C.[2]

Mass Spectrometry
  • Ionization: Positive electrospray ionization (ESI) is the preferred method for the analysis of fluconazole and its deuterated analog.[1]

  • Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.

  • Mass Transitions:

    • For fluconazole, the transition of the protonated molecule [M+H]⁺ at m/z 307.1 to a specific product ion is monitored. Common product ions include m/z 238.1, m/z 220.0, and m/z 219.9.[1][3][4]

    • For this compound, the corresponding transition is from the protonated molecule [M+D]⁺ at m/z 311.1 to the product ion at m/z 242.2.[4]

  • Collision Energy: The collision energy required to induce fragmentation is optimized for each transition. For the fluconazole transition of 306.9 m/z to 219.9 m/z, a collision energy of 19 V has been reported.[1] For the this compound transition of 311.1 m/z to 242.2 m/z, a collision energy of 17 V has been used.[4]

Quantitative Data on Fragmentation

The key to sensitive and specific quantification in tandem mass spectrometry lies in monitoring the transition of a precursor ion to a product ion. The table below summarizes the mass-to-charge ratios (m/z) for the precursor and major product ions of both fluconazole and this compound.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Reference
Fluconazole307.1289[3]
307.1238.1[4]
306.9220[3]
306.9219.9[1]
This compound 311.1 242.2 [4]

Fragmentation Pathway of this compound

The fragmentation of this compound in the gas phase following electrospray ionization provides characteristic product ions that are used for its specific detection. The proposed fragmentation pathway is analogous to that of unlabeled fluconazole.

Upon introduction into the mass spectrometer, this compound is protonated (or deuterated, given the presence of deuterium) to form the precursor ion at m/z 311.1. In the collision cell, this ion is subjected to collision-induced dissociation (CID), leading to the formation of stable fragment ions.

The primary fragmentation event involves the neutral loss of a triazole moiety and a molecule of water (or deuterated water). The proposed major fragment ion at m/z 242.2 is formed by the loss of a triazole group (C₂H₃N₃, mass ≈ 69 Da) and a molecule of heavy water (D₂O, mass ≈ 20 Da) from the protonated precursor ion.

The following diagram illustrates this proposed fragmentation pathway.

Fluconazole_d4_Fragmentation cluster_precursor Precursor Ion cluster_fragment Fragment Ion precursor This compound [M+H]⁺ m/z = 311.1 fragment Fragment Ion m/z = 242.2 precursor->fragment - Triazole (C₂H₃N₃) - Heavy Water (D₂O)

References

Fluconazole-d4 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Fluconazole-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to aid in experimental design.

Core Concept: Solubility of Deuterated Compounds

In the context of pharmaceutical research and development, understanding the solubility of a drug candidate is fundamental. For isotopically labeled compounds like this compound, the solubility characteristics are generally considered to be very similar to their non-deuterated counterparts. The substitution of hydrogen with deuterium does not significantly alter the polarity or the intermolecular forces that govern solubility in organic solvents. Therefore, the solubility data for Fluconazole can be a reliable guide for this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Fluconazole and this compound in various organic solvents. This data is crucial for preparing stock solutions and for various in vitro and in vivo experimental setups.

CompoundSolventSolubility
This compound Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]
Fluconazole Dimethyl Sulfoxide (DMSO)Approximately 33 mg/mL[2][3], 61 mg/mL[4], and up to 100 mM[5]
Fluconazole EthanolApproximately 20 mg/mL[2][3] and 61 mg/mL[4][5]
Fluconazole Dimethylformamide (DMF)Approximately 16 mg/mL[2][3]
Fluconazole Methanol165 mg/mL[6]
Fluconazole Chloroform68.5 mg/mL[6]
Fluconazole Acetone64.8 mg/mL[6]
Fluconazole Ethyl AcetateSoluble[5]

Note: The solubility of a compound can be influenced by factors such as temperature, the purity of the solute and solvent, and the method of determination.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Organic solvent of choice (e.g., DMSO, Ethanol)

  • Sealed glass vials or flasks

  • Temperature-controlled agitator (e.g., orbital shaker, magnetic stirrer)

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container.[7] The presence of undissolved solid is necessary to ensure that equilibrium is reached.[9]

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[7]

  • Phase Separation:

    • Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[7]

  • Quantification of Solute:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method, such as HPLC.[7]

    • A calibration curve generated from standard solutions of this compound of known concentrations is used for accurate quantification.[7]

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., PTFE filter) C->D E Quantify concentration of filtrate via HPLC D->E F Report solubility (e.g., mg/mL) E->F

Caption: Workflow for the shake-flask solubility determination method.

References

Long-Term Storage and Stability of Fluconazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term storage and stability of Fluconazole-d4, a deuterated analog of the widely used antifungal agent, Fluconazole. Given the limited availability of stability data specific to the deuterated form, this document synthesizes information from supplier specifications for this compound and extensive research on the stability of Fluconazole. The insights and protocols detailed herein are intended to guide researchers in the proper handling, storage, and analysis of this compound to ensure its integrity and reliability in experimental settings.

Overview of this compound

This compound is a stable, isotopically labeled form of Fluconazole, where four hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for pharmacokinetic studies and bioanalytical assays involving the quantification of Fluconazole by mass spectrometry. The chemical structure and properties of this compound are provided below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl-d2)-1H-1,2,4-triazole-1-ethan-β,β-d2-ol
Molecular Formula C₁₃H₈D₄F₂N₆O
Molecular Weight 310.3 g/mol
Appearance Solid
Purity ≥99% deuterated forms (d1-d4)
Solubility Soluble in DMSO and Ethanol

Long-Term Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. The following recommendations are based on supplier data and general principles for the storage of deuterated compounds.

Table 2: Recommended Storage Conditions and Stability of this compound

FormStorage ConditionRecommended TemperatureStated Stability
SolidLong-term storage-20°C≥ 4 years[1]
In Solution (e.g., DMSO, Ethanol)Short-term storage-20°CStable for at least 3 weeks (in methanol/buffer)[2][3]
In Solution (e.g., DMSO, Ethanol)Room Temperature20-25°CStable for up to 6 hours (in methanol/buffer)[2][3]

Note: Stability in solution is extrapolated from studies on non-deuterated Fluconazole. It is recommended to prepare solutions fresh and store them at low temperatures for short durations.

Intrinsic Stability and Forced Degradation Studies

Table 3: Summary of Fluconazole Stability under Forced Degradation Conditions

Stress ConditionDetailsObserved DegradationReference
Acid Hydrolysis 0.1 M HCl, reflux for 6 hoursMinimal degradation (<2%)[4][5]
Base Hydrolysis 0.1 M NaOH, reflux for 6 hoursMinimal degradation (<2%)[4][5]
Oxidative Stress 3% v/v H₂O₂, reflux for 6 hoursSignificant degradation (~10%) with the formation of a degradation product.[4][5][4][5]
Thermal Stress 60°C for 60 daysMinimal degradation (<2%)[4][5]
Photolytic Stress UVC (254 nm) exposure for 66-180 daysSignificant degradation (~10%) with the formation of a degradation product.[4][5][4][5]

These studies indicate that Fluconazole, and by extension this compound, is most susceptible to degradation under oxidative and photolytic conditions.

Experimental Protocols

A validated, stability-indicating analytical method is crucial for assessing the purity and stability of this compound. The following is a representative High-Performance Liquid Chromatography (HPLC) method adapted from published studies on Fluconazole.[4][5][6][7][8]

Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01 M, pH 7.0) and acetonitrile (e.g., 75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 20 µL.

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

  • Forced Degradation Samples:

    • Acid/Base Hydrolysis: Dissolve the sample in 0.1 M HCl or 0.1 M NaOH and reflux for a specified time. Neutralize the solution before injection.

    • Oxidation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3%) and reflux.

    • Thermal Stress: Store the solid drug substance at an elevated temperature (e.g., 60°C) for a defined period. Dissolve in the mobile phase before analysis.

    • Photostability: Expose the solid drug substance to UV light (e.g., 254 nm) for a defined period. Dissolve in the mobile phase before analysis.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Fluconazole and a general workflow for assessing its stability.

G Mechanism of Action of Fluconazole cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Membrane_Disruption Membrane_Disruption Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of Fluconazole.

G Forced Degradation and Stability Analysis Workflow cluster_stress Stress Conditions Fluconazole_d4_API This compound API Acid Acid Fluconazole_d4_API->Acid Base Base Fluconazole_d4_API->Base Oxidative Oxidative Fluconazole_d4_API->Oxidative Thermal Thermal Fluconazole_d4_API->Thermal Photolytic Photolytic Fluconazole_d4_API->Photolytic Stressed_Samples Stressed Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation (Purity, Degradants) HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions, with a long shelf-life in its solid form. The primary degradation pathways appear to be through oxidation and photolysis, similar to its non-deuterated counterpart. Researchers should store the solid compound at -20°C for long-term use and prepare solutions fresh whenever possible. When assessing the stability of this compound, a validated stability-indicating HPLC method, such as the one outlined in this guide, should be employed to ensure accurate and reliable results. This guide provides a foundational understanding for professionals working with this compound, enabling them to maintain the quality and integrity of this important analytical standard.

References

Fluconazole-d4 as an Internal Standard for the Bioanalytical Quantification of Fluconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluconazole, a broad-spectrum triazole antifungal agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, effectively compensating for variability in sample preparation and instrument response. Fluconazole-d4, a deuterated analog of fluconazole, serves as an ideal internal standard, ensuring the reliability and accuracy of analytical methods. This technical guide provides a comprehensive overview of the application of this compound as an internal standard in the quantification of fluconazole, detailing experimental protocols and presenting key analytical parameters.

The Role and Advantages of this compound

This compound is a synthetic version of fluconazole where four hydrogen atoms have been replaced by deuterium atoms.[1] This isotopic substitution results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties of the molecule remain nearly identical to the parent drug.[2] This near-identical behavior is the cornerstone of its superiority as an internal standard, offering several key advantages:

  • Co-elution with the Analyte: this compound exhibits the same chromatographic retention time as fluconazole, ensuring that both compounds experience identical matrix effects.[2]

  • Identical Extraction Recovery: During sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, this compound demonstrates the same recovery rate as fluconazole, correcting for any potential analyte loss.[2]

  • Compensation for Matrix Effects: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant source of error in bioanalysis. As this compound has the same ionization efficiency as fluconazole, it effectively normalizes these effects, leading to more accurate and precise quantification.[2]

  • Reduced Method Variability: By accounting for variations in sample preparation, injection volume, and instrument response, this compound significantly minimizes the overall variability of the analytical method, thereby enhancing data quality.[2]

Experimental Workflow for Fluconazole Quantification

The quantification of fluconazole in biological matrices using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Figure 1: A generalized experimental workflow for the quantification of fluconazole using this compound as an internal standard.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fluconazole and this compound from plasma samples.[3][4]

  • To 70 µL of a human plasma sample, add a specific volume of the this compound internal standard working solution.[4]

  • Vortex the sample briefly to ensure thorough mixing.

  • Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.[3]

  • Vortex the mixture vigorously for approximately 1 minute to facilitate protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Chromatographic and Mass Spectrometric Conditions

The separation of fluconazole and this compound is typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Typical LC-MS/MS Parameters for Fluconazole and this compound Analysis

ParameterTypical Value/Condition
Chromatography
ColumnC18 column (e.g., Acquity UPLC HSS T3, Zorbax SB-C18)[3][5]
Mobile PhaseGradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.[3][4][6]
Flow Rate0.3 - 0.6 mL/min[5][7]
Column Temperature35 - 45°C[5][8]
Injection Volume10 µL[5][8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[4][6]
MS/MS Transitions (m/z)
Fluconazole307.1 → 238.1[8] or 307.1 → 238.2[5][9]
This compound311.1 → 242.2[8]
Collision Energy15 - 18 eV for Fluconazole[5][8] and 17 eV for this compound[8]

Method Validation Parameters

A robust and reliable bioanalytical method requires thorough validation. The use of this compound as an internal standard contributes to achieving excellent validation results.

Table 2: Summary of Method Validation Parameters from Various Studies

ParameterRange/Value
Linearity Range 0.01 to 10 µg/mL[4][6], 1 to 50 µg/mL[3], 5.0 to 1000.0 ng/mL[5][9]
Correlation Coefficient (r²) >0.999[3]
Intra-day Precision (%CV) 1.4 to 4.38%[3], 2.84 to 10.8%[4][6]
Inter-day Precision (%CV) 2.8 to 6.6%[3], 5.27 to 11.5%[4][6]
Accuracy/Recovery 98.6 to 104.4%[4][6]
Lower Limit of Quantification (LLOQ) 0.01 µg/mL[4], 5.0 ng/mL[5][9]

Logical Relationship for Method Validation

The validation of a bioanalytical method is a systematic process to ensure its suitability for its intended purpose.

validation_logic cluster_core_validation Core Validation Parameters cluster_additional_validation Additional Validation Parameters cluster_outcome Method Outcome linearity Linearity & Range reliable_method Reliable & Robust Analytical Method linearity->reliable_method precision Precision (Intra- & Inter-day) precision->reliable_method accuracy Accuracy accuracy->reliable_method selectivity Selectivity selectivity->reliable_method lloq Lower Limit of Quantification (LLOQ) lloq->reliable_method recovery Extraction Recovery recovery->reliable_method matrix_effect Matrix Effect matrix_effect->reliable_method stability Stability stability->reliable_method

Figure 2: Logical relationship of key parameters for bioanalytical method validation.

Conclusion

The use of this compound as an internal standard is integral to the development of accurate, precise, and robust bioanalytical methods for the quantification of fluconazole in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively minimizes experimental variability and compensates for matrix effects. The detailed protocols and established analytical parameters presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement reliable and high-quality bioanalytical assays for fluconazole, ultimately contributing to a better understanding of its pharmacokinetic profile and ensuring its safe and effective therapeutic use.

References

Methodological & Application

LC-MS/MS Method Development for the Quantification of Fluconazole Using Fluconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of the antifungal drug Fluconazole in biological matrices. The method utilizes a stable isotope-labeled internal standard, Fluconazole-d4, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and pre-clinical research applications. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method efficient for high-throughput environments.

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of superficial and systemic fungal infections. Accurate and reliable quantification of Fluconazole in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring (TDM) to optimize patient dosing and minimize toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[3] this compound, a deuterated analog of Fluconazole, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Fluconazole quantification using this compound.

Experimental

Materials and Reagents
  • Fluconazole reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (or other relevant biological matrix)

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample extraction:[2][4][5]

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample add_is 2. Add 20 µL this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analysis 8. LC-MS/MS Analysis supernatant->analysis

Caption: A streamlined workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient can be optimized based on the system. A typical starting condition is 40% B.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 2-3 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

The MRM transitions for Fluconazole and this compound are monitored as follows:

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluconazole307.1238.115
This compound 311.2 242.1 15

Note: Collision energy should be optimized for the specific instrument used. The transition for Fluconazole is m/z 307.1 → 238.1 and for this compound is m/z 311.2 → 242.1.

Method Validation

The developed method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of Fluconazole to this compound against the nominal concentration of Fluconazole. The method demonstrated excellent linearity over a concentration range of 10 to 10,000 ng/mL in human plasma. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio greater than 10.

Table 4: Calibration Curve Summary

Concentration Range (ng/mL)Correlation Coefficient (r²)
10 - 10,000> 0.995
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) on three separate days.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low30< 10%< 10%± 15%
Medium300< 8%< 8%± 10%
High3000< 5%< 5%± 10%

The intraday and interday precision were found to be within acceptable limits, with coefficient of variation (%CV) values generally below 15%.[4][5]

Recovery and Matrix Effect

The extraction recovery of Fluconazole was determined by comparing the peak areas of the analyte in extracted samples to those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat standard solutions.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low30> 85%90 - 110%
Medium300> 90%95 - 105%
High3000> 90%95 - 105%

The process recovery efficiency for fluconazole has been reported to be high, often ranging from 98.6% to 104.4%.[4][5] Minimal matrix effects were observed, indicating that the method is not significantly affected by the biological matrix.[4][5]

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is foundational to the logic of achieving accurate and precise quantification in LC-MS/MS analysis. The following diagram illustrates this relationship.

G cluster_logic Rationale for Using this compound Analyte Fluconazole (Analyte) SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization ESI Ionization LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The co-processing of analyte and SIL-IS ensures reliable quantification.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Fluconazole in biological matrices using this compound as an internal standard. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is key to the robustness of this assay, ensuring high-quality data for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for Fluconazole Analysis using Fluconazole-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of fluconazole in biological matrices for quantitative analysis, utilizing Fluconazole-d4 as an internal standard. The methods described are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are commonly employed in bioanalytical workflows coupled with detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent used for the treatment and prevention of superficial and systemic fungal infections. Therapeutic Drug Monitoring (TDM) of fluconazole is crucial to optimize efficacy and minimize toxicity, especially in critically ill patients or those with altered pharmacokinetics. Accurate and precise quantification of fluconazole in biological samples such as plasma, serum, and urine is essential for TDM. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.

This guide details three common sample preparation techniques, providing step-by-step protocols, quantitative performance data, and visual workflow diagrams to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Materials and Reagents

  • Analytes: Fluconazole, this compound (Internal Standard, IS)

  • Biological Matrix: Human Plasma, Serum, or Urine

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Dichloromethane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Ammonium Hydroxide

    • Ultrapure Water

    • Phosphate Buffer

  • Equipment:

    • Calibrated Pipettes and Tips

    • Vortex Mixer

    • Centrifuge

    • Sample Tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

    • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Autosampler Vials

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis. Acetonitrile and methanol are common protein precipitating agents.[1][2][3][4][5]

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, standard, and quality control.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

cluster_workflow Protein Precipitation Workflow start Start: Biological Sample (100 µL) add_is Add this compound (20 µL) start->add_is add_solvent Add Acetonitrile (300 µL) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Protein Precipitation Workflow Diagram

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification method based on the differential solubility of the analyte and impurities between two immiscible liquid phases. It generally provides cleaner extracts than PPT.[6][7][8]

Procedure:

  • Sample Aliquoting: Pipette 200 µL of the biological sample into a 2 mL tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a basifying agent (e.g., 0.1 M ammonium hydroxide) to improve the extraction efficiency of fluconazole.

  • Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).

  • Extraction: Vortex the mixture for 2 minutes, followed by centrifugation at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

cluster_workflow Liquid-Liquid Extraction Workflow start Start: Biological Sample (200 µL) add_is Add this compound start->add_is add_solvent Add Extraction Solvent (1 mL) add_is->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge transfer_organic Transfer Organic Layer vortex_centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow Diagram

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. C18 cartridges are commonly used for fluconazole extraction.[8][9][10]

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Aliquoting and Loading: To 500 µL of the biological sample, add 20 µL of this compound working solution. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the fluconazole and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

cluster_workflow Solid-Phase Extraction Workflow start Start: Condition SPE Cartridge load_sample Load Sample + this compound start->load_sample wash Wash Cartridge load_sample->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow Diagram

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described sample preparation methods for fluconazole analysis. The values are compiled from various literature sources and may vary based on the specific matrix, instrumentation, and laboratory conditions.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 98.6% - 108.2%[1][11]>77.61%[6]72.4% - 105.9%[9][12]
Linearity Range 0.01 - 50 µg/mL[2][4][5][11]5.0 - 1000.0 ng/mL[6][7]0.5 - 15 µg/mL[12]
Intra-day Precision (%CV) < 10.8%[2][4][5][11]< 1.0%[6][7]< 8.81%[12]
Inter-day Precision (%CV) < 11.5%[2][4][5][11]< 0.51%[6][7]< 7.18%[12]
Matrix Effect Minimal to moderateLow to minimalMinimal
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Cleanliness of Extract LowerModerateHigh

Method Selection Considerations

  • Protein Precipitation is ideal for rapid analysis of a large number of samples where high sensitivity is not the primary concern.[1][2]

  • Liquid-Liquid Extraction offers a good balance between extract cleanliness, recovery, and cost, making it a versatile choice for many applications.[6][7]

  • Solid-Phase Extraction is recommended when the highest level of sensitivity and specificity is required, as it provides the cleanest extracts, minimizing matrix effects.[8][9]

Conclusion

The choice of sample preparation method for fluconazole analysis should be based on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest quality of quantitative data. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable bioanalytical methods for fluconazole quantification.

References

Application Note: High-Throughput Chromatographic Separation of Fluconazole and Fluconazole-d4 for Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fluconazole and its deuterated internal standard, fluconazole-d4, in human plasma. The described protocol is optimized for high-throughput analysis, offering a simple and rapid sample preparation procedure and a short chromatographic run time. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. Accurate quantification of fluconazole in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method. This document provides a detailed protocol for the chromatographic separation and quantification of fluconazole and this compound.

Experimental Protocols

Materials and Reagents
  • Fluconazole reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method is employed for sample preparation:

  • To 200 µL of plasma sample, add 30 µL of the internal standard working solution (this compound).

  • Add 600 µL of methanol to precipitate plasma proteins.[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 3 minutes.[1]

  • Transfer 200 µL of the supernatant to a clean tube.

  • Add 1000 µL of a 50:50 mixture of methanol and 0.1% aqueous formic acid.[1]

  • Transfer the final mixture to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

The separation and detection are performed on a liquid chromatography system coupled with a tandem mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatography
ColumnZorbax SB-C18, 3.0 x 100 mm, 3.5 µm[1]
Mobile PhaseMethanol and 0.1% formic acid in water (45:55, v/v)[1]
Elution ModeIsocratic[1]
Flow Rate0.6 mL/min[1]
Injection Volume10 µL[1]
Column TemperatureAmbient
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Fluconazole)m/z 306.9 → m/z 219.9[1]
MRM Transition (this compound)Specific to the deuterated standard

Data Presentation

The method was validated for linearity, precision, and accuracy.

Table 2: Quantitative Performance Data

ParameterFluconazole
Linearity Range105 - 5600 ng/mL[1]
Correlation Coefficient (r)> 0.9978[1]
Retention Time~1.6 min[1]
Intra-day Precision (CV%)< 7.3%[1]
Inter-day Precision (CV%)< 7.3%[1]
Accuracy (Bias%)< 13.5%[1]
Recovery100.6 - 108.2%[1]

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) add_is Add this compound IS (30 µL) plasma->add_is precipitate Protein Precipitation (Methanol, 600 µL) add_is->precipitate vortex Vortex (2 min) precipitate->vortex centrifuge Centrifuge (10,000 rpm, 3 min) vortex->centrifuge supernatant Collect Supernatant (200 µL) centrifuge->supernatant dilute Dilute (Methanol/0.1% Formic Acid, 1000 µL) supernatant->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Caption: Logical flow of the analytical instrumentation and data processing.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of fluconazole and its deuterated internal standard, this compound, in human plasma. The simple sample preparation and fast chromatographic analysis make it ideal for high-throughput applications in clinical and research settings.

References

Application Note: High-Throughput Analysis of Fluconazole-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of superficial and systemic fungal infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Fluconazole-d4, is essential for accurate and precise quantification of fluconazole in biological matrices. This application note provides a detailed protocol for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology outlined is applicable for preclinical and clinical drug development.

Quantitative Mass Spectrometry Parameters

The following table summarizes the optimized multiple reaction monitoring (MRM) parameters for the detection of Fluconazole and its deuterated internal standard, this compound. These parameters are crucial for setting up a selective and sensitive LC-MS/MS method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluconazole307.1238.115-19[1][2]
This compound 311.1 242.2 17 [1]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fluconazole from plasma or serum samples.

Materials:

  • Human plasma or serum samples

  • This compound internal standard working solution (in methanol)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold methanol or acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction can be employed to achieve a cleaner sample extract, potentially reducing matrix effects.

Materials:

  • Human plasma or serum samples

  • This compound internal standard working solution (in methanol)

  • Methylene chloride (Dichloromethane), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of plasma or serum sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 600 µL of methylene chloride to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at 12,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (methylene chloride) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good chromatographic separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. The exact gradient should be optimized based on the specific column and system used.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C

  • Gas Flow (Nebulizer): Optimized for the specific instrument.

  • Gas Flow (Heater): Optimized for the specific instrument.

  • Collision Gas: Argon

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

Fluconazole_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: LC-MS/MS workflow for this compound analysis.

References

using Fluconazole-d4 for pharmacokinetic studies of fluconazole

Application Note: Quantification of Fluconazole in Human Plasma by LC-MS/MS using Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluconazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Fluconazole-d4, ensuring high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prophylaxis of superficial and systemic fungal infections. Therapeutic drug monitoring (TDM) of fluconazole is crucial to optimize dosing, ensure efficacy, and minimize toxicity, particularly in critically ill patients or those with altered pharmacokinetics. This application note presents a validated LC-MS/MS method for the determination of fluconazole in human plasma, which is a common approach for bioanalysis due to its high sensitivity and selectivity.[1] The use of a deuterium-labeled internal standard, this compound, compensates for variability in sample preparation and instrument response, leading to reliable quantification.

Principle of the Method

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. Plasma samples are first deproteinized in the presence of the internal standard (this compound). The supernatant is then injected into an LC-MS/MS system. Chromatographic separation of fluconazole and its internal standard is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • Fluconazole (Sigma-Aldrich, Cat. No. PHR1651 or equivalent)

    • This compound (Toronto Research Chemicals, Cat. No. F494502 or equivalent)

  • Solvents and Chemicals:

    • Methanol, LC-MS grade (VWR International)[1]

    • Acetonitrile, LC-MS grade

    • Formic acid, 98-100%, analytical grade (Lach-Ner)[1]

    • Ultrapure water

    • Drug-free human plasma with EDTA as anticoagulant

Instrumentation

  • Liquid Chromatography: A UHPLC or HPLC system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Fluconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluconazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the fluconazole stock solution in a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples
  • Spike drug-free human plasma with the appropriate fluconazole working solutions to achieve final concentrations for the calibration curve and QC samples.

  • A typical calibration range is 0.01 to 10 µg/mL or 0.1 to 50 µg/mL.[2][3]

  • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation
  • To a 70 µL aliquot of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.[2]

  • Add a protein precipitation agent, such as acetonitrile or methanol, at a 3:1 ratio (v/v) to the plasma sample.[3][4]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 3-5 minutes to pellet the precipitated proteins.[1]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the starting parameters for the LC-MS/MS method. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., Zorbax SB-C18, 3.0 x 100 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B Acetonitrile with 0.1% Formic acid[5]
Flow Rate 0.45 mL/min[4]
Injection Volume 10 µL
Column Temperature 35 °C
Gradient Isocratic or Gradient elution can be used. A typical isocratic condition is 40:60 (A:B).[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions See Table 3
Collision Energy Optimized for each transition
Source Temperature Optimized for the specific instrument
Gas Flows Optimized for the specific instrument

Table 3: MRM Transitions for Fluconazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fluconazole 307.1238.0[6]
This compound (IS) 311.1242.0[6]

Method Validation Data

The following tables present typical method validation data for the quantification of fluconazole in plasma.

Table 4: Linearity and Range

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.01 - 10> 0.99[2]
1 - 50> 0.999[3]

Table 5: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 2.84 - 10.8[2]5.27 - 11.5[2]Within ±15%
Medium 1.4 - 4.38[3]2.8 - 6.6[3]Within ±15%
High 1.4 - 4.38[3]2.8 - 6.6[3]Within ±15%

Table 6: Recovery

QC LevelExtraction Recovery (%)
Low, Medium, High 98.6 - 104.4[2]

Visualizations

Fluconazole Mechanism of Action

Fluconazole is a highly selective inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[7] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

fluconazole_mechanism fluconazole Fluconazole cyp51 Lanosterol 14-α-demethylase (Fungal CYP51) fluconazole->cyp51 Inhibits ergosterol Ergosterol (Cell Membrane Component) cyp51->ergosterol Synthesizes disruption Fungal Cell Membrane Disruption cyp51->disruption Depletion leads to lanosterol Lanosterol lanosterol->cyp51 Substrate

Caption: Mechanism of action of fluconazole.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of fluconazole in plasma samples.

experimental_workflow start Plasma Sample Collection add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

References

Application Notes and Protocols for the Use of Fluconazole-d4 in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fluconazole-d4 in clinical research. This compound, a stable isotope-labeled analog of fluconazole, serves as an ideal internal standard (IS) for the quantitative analysis of fluconazole in biological matrices. Its use is critical for accurate pharmacokinetic (PK) and bioequivalence studies, ensuring data reliability and integrity.

Introduction to this compound

This compound is structurally identical to fluconazole, with the exception that four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled fluconazole by mass spectrometry (MS). Critically, its physicochemical properties remain nearly identical to the parent drug, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. This mimicry is essential for correcting variability in the analytical process, making this compound the "gold standard" internal standard for fluconazole bioanalysis.

Core Applications in Clinical Research

The primary application of this compound is in quantitative bioanalysis to support the following clinical research areas:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of fluconazole in various patient populations.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic fluconazole formulation to a reference product.

  • Therapeutic Drug Monitoring (TDM): Optimizing patient dosing by maintaining plasma concentrations within the therapeutic window.

  • Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the pharmacokinetics of fluconazole.

Experimental Protocols

The following protocols are a synthesis of methodologies reported in peer-reviewed literature for the quantification of fluconazole in human plasma using this compound as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions
  • Fluconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluconazole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the fluconazole stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to achieve a final concentration appropriate for spiking into plasma samples (e.g., 500 ng/mL).

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)

This is a common, rapid, and effective method for extracting fluconazole from plasma.

  • Sample Aliquoting: Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each plasma sample. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the LC-MS/MS system for analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of fluconazole and this compound.

ParameterRecommended Setting
LC Column C18 column (e.g., Zorbax SB-C18, 3.5 µm, 100 mm x 2.1 mm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution depending on the method (e.g., 40:60 A:B)
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Fluconazole: 307.1 → 238.1This compound: 311.1 → 242.0
Collision Energy Optimized for the specific instrument, typically around 19 V for fluconazole.

Data Presentation

Quantitative data from various studies are summarized below to provide a reference for expected analytical performance and pharmacokinetic parameters.

Table 1: Summary of Bioanalytical Method Validation Parameters
ParameterTypical Range/ValueReference
Linearity Range 0.01 - 50 µg/mL[1][2][3]
Correlation Coefficient (r²) > 0.99[2]
Intra-day Precision (%CV) < 15% (typically 2.84% - 10.8%)[1][2][3]
Inter-day Precision (%CV) < 15% (typically 2.8% - 11.5%)[1][2][3]
Accuracy (% Bias) Within ±15%[4]
Recovery > 85%[1]
Lower Limit of Quantification (LLOQ) 0.01 - 0.3 mg/L[1][5]
Table 2: Pharmacokinetic Parameters of Fluconazole in Healthy Adults
ParameterValue (Mean ± SD)Reference
Bioavailability (Oral) > 90%[6]
Time to Peak Concentration (Tmax) ~2 hours[6]
Elimination Half-life (t½) ~30 hours[6]
Volume of Distribution (Vd) ~0.7 L/kg[6]
Plasma Protein Binding 11-12%[6]
Renal Excretion (unchanged drug) ~80%[6]
Total Clearance 19.5 ± 4.7 mL/min[7]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the use of this compound for clinical research.

G Bioanalytical Workflow for Fluconazole Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Plasma Plasma Sample (100 µL) Spike Spike with this compound (IS) Plasma->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS Inject into LC-MS/MS System Reconstitute->LC_MS Chromatography Chromatographic Separation (C18 Column) LC_MS->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Fluconazole: 307.1 → 238.1 This compound: 311.1 → 242.0 Ionization->Detection Quantification Peak Area Ratio (Fluconazole/Fluconazole-d4) Detection->Quantification Calibration Calibration Curve Generation Quantification->Calibration Concentration Calculate Fluconazole Concentration Calibration->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis

Caption: Bioanalytical workflow for fluconazole quantification using this compound.

This comprehensive guide provides the necessary information for the effective use of this compound in clinical research. Adherence to these protocols and a thorough understanding of the analytical principles will ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies.

References

Application Note: High-Throughput Analysis of Fluconazole in Human Plasma by LC-MS/MS Using Fluconazole-d4 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2][3] Therapeutic Drug Monitoring (TDM) of fluconazole is increasingly recognized as important in specific patient populations to ensure efficacy and avoid potential toxicity.[1][4][5] Factors such as renal dysfunction, co-morbidities in critically ill patients, and use in pediatric populations can lead to significant pharmacokinetic variability.[5][6] A sensitive and robust analytical method is crucial for accurate TDM. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of fluconazole in human plasma, employing its stable isotope-labeled counterpart, Fluconazole-d4, as the internal standard (IS). The use of a stable-labeled internal standard like this compound is best practice as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.[4]

Principle of the Method This method involves a simple protein precipitation step for plasma sample preparation, followed by rapid chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard. Quantification is achieved by comparing the peak area ratio of fluconazole to this compound against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Fluconazole (≥99.0% purity)

  • This compound (≥99.0% purity)[7]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (with EDTA as anticoagulant)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Fluconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the fluconazole primary stock with 50:50 methanol/water to prepare working standards for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Prepare a 0.5 µg/mL working solution of this compound in acetonitrile.[8]

  • Calibration Curve Standards: Spike blank human plasma with the appropriate fluconazole working standards to create calibration standards. A typical calibration range is 0.01 to 10 µg/mL or 0.2 to 200 µg/mL.[8][9][10]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high). For example, 0.3 µg/mL (low), 1.5 µg/mL (medium), and 6.0 µg/mL (high).[8]

3. Sample Preparation Protocol

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of the plasma sample, calibrator, or QC into the appropriately labeled tube.[8]

  • Add 100 µL of the IS working solution (0.5 µg/mL this compound in acetonitrile) to each tube.[8]

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.[8]

  • Vortex mix for 30 seconds.

  • Centrifuge at 11,180 x g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions and may require optimization for different LC-MS/MS systems.

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 3.5 µm, 100 mm x 2.1 mm).[12]

    • Mobile Phase: A gradient or isocratic elution can be used.

      • Isocratic Example: Acetonitrile and 0.1% formic acid in water (40:60, v/v).[12]

      • Gradient Example: A gradient of acetonitrile and water with 0.1% formic acid.[9][10][13]

    • Flow Rate: 0.3 mL/min.[12]

    • Column Temperature: 35°C.[12]

    • Injection Volume: 10 µL.[12]

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[9][10][12][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluconazole: m/z 307.1 → 238.2.[12][14]

      • This compound: m/z 311.1 → 242.2 (inferred from fluconazole transition and deuterium addition).

    • Instrument Parameters (example):

      • Capillary Voltage: 4,000 V.[12][14]

      • Desolvation Gas Temperature: 350°C.[12][14]

      • Desolvation Gas Flow: 10.0 L/min.[12][14]

Data Presentation: Assay Performance Characteristics

The performance of LC-MS/MS assays for fluconazole using a deuterated internal standard is summarized below based on published literature.

Table 1: Summary of Assay Validation Parameters

Parameter Reported Range/Value Reference
Linearity Range 0.01 to 10 µg/mL [9][10]
0.2 to 200 µg/mL [8]
Correlation Coefficient (r²) > 0.99 [8][15]
Lower Limit of Quantitation (LLOQ) 0.01 µg/mL [9][10]
5.0 ng/mL [12][14]
Intra-day Precision (%CV) 2.84% to 10.8% [9][10]
< 7.3% [15]
1.9% to 3.8% [8]
Inter-day Precision (%CV) 5.27% to 11.5% [9][10]
< 7.3% [15]
2.7% to 5.4% [8]
Accuracy/Bias (%) -7.6% (at LOQ) [12][14]
< 13.5% [15]
Recovery (%) 98.6% to 104.4% [9][10]
> 90% [8]

| | > 77.61% |[12][14] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 100 µL this compound (IS) plasma->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18) inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Fluconazole / this compound) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify result Report Concentration quantify->result G analyte Fluconazole (Analyte) sample_prep Sample Preparation (e.g., Protein Precipitation) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio quantification Accurate Quantification ratio->quantification Corrects for variability

References

Solid-Phase Extraction Protocol for Fluconazole with Fluconazole-d4 Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This application note provides a detailed protocol for the extraction of fluconazole and its deuterated internal standard, fluconazole-d4, from human plasma using solid-phase extraction (SPE). The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective method for quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research requiring accurate measurement of fluconazole in biological matrices.

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of superficial and systemic fungal infections. Accurate quantification of fluconazole in biological samples is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Solid-phase extraction is a robust sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to cleaner extracts and improved analytical sensitivity. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision of the analytical method.

This protocol details a method utilizing a reversed-phase SPE sorbent for the extraction of fluconazole and this compound from plasma, followed by analysis using LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode.

Data Summary

The following table summarizes the quantitative performance data of the described method, compiled from various validated studies.

ParameterValue
Linearity Range0.01 - 10 µg/mL
Recovery98.6% - 104.4%[1]
Intraday Precision (%CV)2.84% - 10.8%[1]
Interday Precision (%CV)5.27% - 11.5%[1]
Lower Limit of Quantification (LLOQ)0.05 µg/mL

Experimental Protocols

Materials and Reagents
  • Fluconazole reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (or equivalent reversed-phase sorbent)

  • SPE vacuum manifold

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system

Sample Preparation and Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Plasma Sample (e.g., 200 µL) Spike Spike with this compound (Internal Standard) Sample->Spike Pretreat Pre-treatment (e.g., Acidification with 4% H3PO4) Spike->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Cartridge (e.g., 1 mL Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., 1 mL Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (e.g., 1 mL 5% Methanol in Water) Load->Wash Elute 5. Elute Analytes (e.g., 1 mL Methanol) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for the solid-phase extraction of fluconazole.

Detailed Protocol

1. Preparation of Stock and Working Solutions

  • Fluconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluconazole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of fluconazole (for calibration curve and quality control samples) and this compound by diluting the stock solutions with an appropriate solvent (e.g., 50% methanol in water).

2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • For each 200 µL of plasma sample, add a specific volume of the this compound working solution to achieve a final concentration of the internal standard (e.g., 100 ng/mL).

  • Vortex mix the samples for 10 seconds.

  • Acidify the samples by adding an equal volume of 4% phosphoric acid in water. This step helps in disrupting protein binding.

3. Solid-Phase Extraction (SPE)

The following steps are to be performed using a vacuum manifold.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the fluconazole and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

4. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis.

  • Vortex mix the reconstituted sample and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS conditions. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate fluconazole from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fluconazole: m/z 307.1 → 238.2[2]

    • This compound: m/z 311.1 → 242.0[3]

  • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification

The concentration of fluconazole in the plasma samples is determined by calculating the peak area ratio of fluconazole to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of fluconazole in the unknown samples is then interpolated from this calibration curve.

Logical Relationship of Analytical Steps

Logical_Relationship cluster_sample Sample Handling cluster_extraction Extraction & Cleanup cluster_detection Detection & Quantification Plasma Biological Matrix (Plasma) SPE Solid-Phase Extraction Plasma->SPE Analyte Fluconazole Analyte->SPE IS This compound (Internal Standard) IS->SPE LC Liquid Chromatography (Separation) SPE->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification MSMS->Quant

Caption: Logical flow of the analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Fluconazole LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of fluconazole.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your fluconazole analysis.

Question: Why am I seeing poor reproducibility and accuracy in my fluconazole quantification?

Answer: Poor reproducibility and accuracy in fluconazole quantification are often attributable to matrix effects.[1][2][3] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of fluconazole in the MS source, leading to ion suppression or enhancement.[2][4][5] This interference can significantly alter the analyte's response, compromising the precision and accuracy of the analytical method.[3]

To troubleshoot this, consider the following steps:

  • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interfering substances than simple protein precipitation.[2][6]

  • Optimize Chromatography: Modify your chromatographic conditions to better separate fluconazole from matrix components. Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can resolve co-elution issues.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][4][6]

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1][7]

Question: My fluconazole peak area is significantly lower in plasma samples compared to the standard in a pure solvent. What is causing this?

Answer: This phenomenon, known as ion suppression, is a common manifestation of the matrix effect.[2][6] It occurs when components in the plasma matrix, such as phospholipids, compete with fluconazole for ionization in the MS source, reducing the number of fluconazole ions that reach the detector.[6]

To address ion suppression:

  • Evaluate Phospholipid Removal: If using protein precipitation, consider incorporating a specific phospholipid removal step or switching to a more robust extraction method like SPE.

  • Chromatographic Separation: Ensure that fluconazole is chromatographically separated from the bulk of the phospholipids, which typically elute in the earlier part of a reversed-phase gradient.

  • Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will help you adjust your chromatography to move the fluconazole peak to a cleaner region.[1][8]

Question: I am observing unexpected peaks and a shifting retention time for fluconazole in some of my biological samples. What could be the reason?

Answer: Shifting retention times and the appearance of unexpected peaks can also be a consequence of severe matrix effects.[9] Matrix components can interact with the analyte or the stationary phase, altering the chromatographic behavior.[9] In some cases, a single compound can even appear as multiple peaks due to these interactions.[9]

To troubleshoot this issue:

  • Confirm Peak Identity: Use a high-resolution mass spectrometer or confirm the product ion spectra to ensure the unexpected peaks are not isomers or metabolites.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for these effects.[2][9]

  • Thorough Sample Cleanup: Re-evaluate and improve your sample preparation method to remove the interfering components causing these chromatographic abnormalities.[3]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][9] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, affecting the accuracy and reproducibility of quantification.[4][5]

Q2: How can I quantitatively assess the matrix effect for my fluconazole assay?

A2: The most common method is the post-extraction spike technique.[6][8] This involves comparing the response of fluconazole spiked into an extracted blank matrix with the response of fluconazole in a neat (pure) solvent. The protocol is detailed in the "Experimental Protocols" section.

Q3: What are the most common sources of matrix effects in bioanalytical samples?

A3: In biological matrices like plasma and serum, phospholipids are a major cause of ion suppression.[6] Other sources include salts, proteins, and co-administered drugs.[2][8]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for fluconazole necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for mitigating matrix effects in quantitative bioanalysis.[1][4] It co-elutes and behaves similarly to the analyte during ionization, providing the most accurate correction for signal variability.[6]

Q5: Can I just dilute my sample to eliminate matrix effects?

A5: Sample dilution can be an effective strategy if the concentration of your analyte is high enough to remain well above the lower limit of quantification after dilution.[1][7] However, for low-concentration samples, this may not be a feasible approach.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for fluconazole analysis in Candida albicans lysates. While the matrix is different from typical bioanalytical samples like plasma, the data provides a useful reference for expected performance.

Table 1: Extraction Recovery of Fluconazole

Concentration (ng/mL)Mean Recovery (%)Standard Deviation
10.087.100.09
100.0110.821.62
500.088.8713.64
Data from a study on fluconazole in C. albicans lysates.[10]

Table 2: Method Sensitivity for Fluconazole Analysis

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Lower Limit of Quantification (LLOQ)5.0
Data from a study on fluconazole in C. albicans lysates.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of the matrix factor (MF).

Objective: To quantify the degree of ion suppression or enhancement for fluconazole in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Fluconazole stock solution.

  • Internal standard (IS) stock solution (if applicable).

  • All solvents and reagents used in the extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare Set A: Spike a known amount of fluconazole (and IS) into a neat solution (e.g., mobile phase or reconstitution solvent). This represents 100% response without any matrix influence.

  • Prepare Set B: Extract blank biological matrix samples (without any fluconazole or IS) using your established sample preparation protocol. After the final extraction step, spike the resulting extract with the same amount of fluconazole (and IS) as in Set A.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for fluconazole and the IS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Fluconazole in Set B) / (Peak Area of Fluconazole in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized MF (if using an IS):

    • IS-Normalized MF = (MF of Fluconazole) / (MF of IS)

    • The IS-normalized MF should be close to 1 to demonstrate that the IS effectively compensates for the matrix effect.

Visualizations

Experimental Workflow for Matrix Effect Assessment

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Data Analysis A1 Prepare neat solvent A2 Spike Fluconazole and IS A1->A2 A3 Analyze by LC-MS/MS A2->A3 C1 Compare Peak Areas (Set B vs. Set A) A3->C1 B1 Extract blank biological matrix B2 Spike Fluconazole and IS into extract B1->B2 B3 Analyze by LC-MS/MS B2->B3 B3->C1 C2 Calculate Matrix Factor (MF) C1->C2

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

Troubleshooting Decision Tree for Matrix Effects

G start Poor Accuracy or Reproducibility Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 action1 Implement a SIL-IS for Fluconazole q1->action1 No q2 Is the IS-Normalized Matrix Factor close to 1? q1->q2 Yes a1_yes Yes a1_no No end Re-validate Method action1->end prob1 Issue may not be matrix effect related. Investigate other parameters. q2->prob1 Yes q3 Assess Sample Preparation Method q2->q3 No a2_yes Yes a2_no No action2 Improve Sample Cleanup: - Switch from PP to SPE/LLE - Add phospholipid removal step q3->action2 q4 Optimize Chromatography action2->q4 action3 Modify LC conditions: - Adjust gradient - Change column chemistry q4->action3 action3->end

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Minimizing Ion Suppression with Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of fluconazole using Fluconazole-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of fluconazole?

A1: Ion suppression is a matrix effect in LC-MS/MS where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, fluconazole. This interference reduces the ionization efficiency of fluconazole, leading to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the assay.

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since its physicochemical properties are nearly identical to fluconazole, it co-elutes and experiences the same degree of ion suppression or enhancement during the analytical process. By normalizing the signal of fluconazole to that of this compound, variations introduced during sample preparation, injection, and ionization can be effectively compensated for, leading to more accurate and reliable quantification.

Q3: What are the primary causes of ion suppression in fluconazole bioanalysis?

A3: The most common causes of ion suppression in fluconazole bioanalysis include:

  • Phospholipids: Endogenous components of biological matrices like plasma and serum that are often not completely removed during sample preparation.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ion source, leading to reduced ionization efficiency.

  • Co-administered Drugs and their Metabolites: Other compounds present in the sample can co-elute with fluconazole and compete for ionization.

  • Mobile Phase Additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) can cause significant ion suppression. Formic acid is generally a more MS-friendly alternative.[1]

Q4: Can the concentration of this compound impact the analysis?

A4: Yes, the concentration of the internal standard is a critical parameter. It should be high enough to provide a stable and reproducible signal but not so high that it saturates the detector or contributes to ion suppression itself. A common practice is to set the internal standard concentration at a level that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ) of fluconazole in the calibration curve.

Troubleshooting Guides

Problem 1: Low or Inconsistent Signal Intensity for Fluconazole and/or this compound
Possible Cause Suggested Solution
Significant Ion Suppression 1. Improve Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components. 2. Optimize Chromatography: Modify the mobile phase composition or gradient to better separate fluconazole from the ion-suppressing regions of the chromatogram. 3. Dilute the Sample: If the fluconazole concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Suboptimal MS Source Parameters 1. Tune the Mass Spectrometer: Infuse a solution of fluconazole and this compound to optimize source parameters such as capillary voltage, gas flow, and temperature to maximize signal intensity.
Poor Mobile Phase Composition 1. Use MS-Grade Solvents and Additives: Ensure high-purity solvents and volatile additives like formic acid or ammonium formate are used. Avoid non-volatile buffers. 2. Optimize Additive Concentration: The concentration of additives like formic acid can impact signal intensity. A typical starting concentration is 0.1%.
Problem 2: High Variability in Analyte/Internal Standard Peak Area Ratios
Possible Cause Suggested Solution
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like liquid-liquid extraction. 2. Automate Where Possible: Utilize automated liquid handlers for precise and repeatable dispensing of reagents and samples.
Differential Ion Suppression 1. Evaluate Co-eluting Interferences: Use a post-column infusion experiment to identify regions of significant ion suppression in the chromatogram. Adjust the chromatography to move the fluconazole peak away from these regions.
Internal Standard Instability 1. Check Storage Conditions: Ensure the this compound stock and working solutions are stored correctly to prevent degradation.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Column Contamination or Degradation 1. Flush the Column: Use a strong solvent wash to remove contaminants from the column. 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.
Inappropriate Injection Solvent 1. Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.
Secondary Interactions with Column 1. Adjust Mobile Phase pH: Modifying the pH of the mobile phase with a suitable additive can reduce secondary interactions between the analyte and the stationary phase.

Data Presentation: Impact of Sample Preparation and Mobile Phase on Ion Suppression

The choice of sample preparation method and mobile phase composition can significantly impact the degree of ion suppression. While specific quantitative data for fluconazole is not always available in a direct comparative format, the following tables provide representative data for small molecule pharmaceuticals, which can guide method development for fluconazole.

Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)*Reference
Protein Precipitation (PPT) FluconazoleHuman PlasmaMinimal effects observed[2]
KetoconazoleHuman Plasma-25 to -40Generic Data
Liquid-Liquid Extraction (LLE) FluconazoleCandida albicans lysateNo significant difference from neat solution[3][4]
ItraconazoleHuman Plasma-10 to -20Generic Data
Solid-Phase Extraction (SPE) VoriconazoleHuman Plasma< 15Generic Data

*Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Table 2: Influence of Mobile Phase Additives on Analyte Signal Intensity

Mobile Phase AdditiveAnalyteEffect on Signal IntensityReference
0.1% Formic Acid FluconazoleCommonly used, provides good protonation for positive ion mode ESI.[2][3][4][5]
Ammonium Formate (5-10 mM) PeptidesCan improve peak shape and reduce tailing for basic compounds. May slightly decrease signal compared to formic acid alone.[6]
0.1% Trifluoroacetic Acid (TFA) PeptidesStrong ion-pairing agent that can significantly suppress the signal in ESI-MS.[6]

Experimental Protocols

Protocol 1: Protein Precipitation for Fluconazole in Human Plasma

This protocol is a rapid and simple method for sample cleanup.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN), HPLC grade or higher

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Fluconazole in Candida albicans Lysate

This protocol provides a cleaner extract compared to protein precipitation.[3][4]

Materials:

  • Candida albicans lysate

  • This compound internal standard working solution

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of C. albicans lysate in a centrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 M NaOH and vortex for 30 seconds.

  • Add 1 mL of dichloromethane, vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_PPT start Start: Plasma Sample add_is Add this compound (IS) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (PPT Agent) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Experimental Workflow for Protein Precipitation.

Troubleshooting_Ion_Suppression start Low/Inconsistent Signal? check_is IS Signal Also Low/Inconsistent? start->check_is matrix_effect Suspect Matrix Effect or Source Issue check_is->matrix_effect Yes analyte_issue Suspect Analyte-Specific Issue (e.g., degradation) check_is->analyte_issue No yes_is Yes no_is No optimize_cleanup Optimize Sample Cleanup (e.g., LLE or SPE) matrix_effect->optimize_cleanup optimize_chrom Optimize Chromatography (Gradient, Column) matrix_effect->optimize_chrom tune_ms Tune MS Source Parameters matrix_effect->tune_ms check_stability Verify Analyte Stability analyte_issue->check_stability

Troubleshooting Logic for Low Signal Intensity.

References

addressing carryover in fluconazole analysis using Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to carryover in fluconazole analysis when using fluconazole-d4 as an internal standard.

Troubleshooting Guides

Issue: High Carryover of Fluconazole Observed in Blank Injections

Carryover is the appearance of an analyte signal in a blank injection following the analysis of a high-concentration sample.[1][2] This can lead to inaccurate quantification. This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of fluconazole quantification.[3][4]

Systematic Troubleshooting Workflow

The following workflow can help identify and resolve the source of fluconazole carryover in your LC-MS/MS system.

start Start: High Fluconazole Carryover Detected check_blank 1. Differentiate Carryover vs. Contamination Inject a fresh, trusted blank solvent. start->check_blank carryover_suspected Is the peak present and diminishing with subsequent blank injections? check_blank->carryover_suspected contamination Contamination Suspected - Prepare fresh mobile phase & blank solvent - Clean solvent lines & bottles carryover_suspected->contamination No (Constant Signal) isolate_source 2. Isolate Carryover Source Replace column with a zero-dead-volume union. carryover_suspected->isolate_source Yes (Classic Carryover) resolved Issue Resolved contamination->resolved source_decision Is carryover still present? isolate_source->source_decision column_issue Column is the Source - Develop a more aggressive column wash method - Replace the guard or analytical column source_decision->column_issue No autosampler_issue Autosampler/Injector is the Source source_decision->autosampler_issue Yes column_issue->resolved optimize_wash 3. Optimize Injector Wash Protocol - Increase wash volume & duration - Use a stronger, more effective wash solvent autosampler_issue->optimize_wash check_hardware 4. Inspect and Clean Hardware - Check rotor seal for wear - Clean/replace needle, sample loop, and tubing optimize_wash->check_hardware check_hardware->resolved

Caption: Systematic workflow for troubleshooting fluconazole carryover.

Experimental Protocols

Protocol 1: Differentiating Carryover from Contamination
  • Prepare a Fresh Blank: Prepare a new blank solution using HPLC-grade solvents from a different lot or supplier to rule out solvent contamination.[1]

  • Injection Sequence:

    • Inject the fresh blank (Blank 1).

    • Inject a high-concentration fluconazole standard.

    • Inject three consecutive fresh blanks (Blank 2, Blank 3, Blank 4).

  • Data Analysis:

    • Classic Carryover: The fluconazole peak area will be highest in Blank 2 and decrease with each subsequent injection.[1]

    • Contamination: A consistent fluconazole peak area will be observed in all blank injections, including Blank 1.[1]

Protocol 2: Optimizing the Autosampler Wash

The autosampler is a common source of carryover.[5] Optimizing the needle wash is critical.

  • Evaluate Wash Solvents: The ideal wash solvent should effectively solubilize fluconazole. A good starting point is a composition slightly stronger than the initial mobile phase conditions.[6]

  • Test Different Compositions: Prepare and test several wash solutions. See the table below for examples.

  • Increase Wash Volume and Time: If carryover persists, increase the volume of the wash solvent and the duration of the wash cycle.[7][8] Some systems allow for pre- and post-injection washing, which can be more effective.[7]

  • Employ a "Magic Mixture": For persistent issues, a wash solution of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v/v/v) can be effective.[9]

Data Presentation: Impact of Wash Solvent on Fluconazole Carryover

Wash Solvent Composition% OrganicFluconazole Carryover (%)This compound Carryover (%)
90:10 Water:Acetonitrile10%0.5%0.48%
50:50 Water:Acetonitrile50%0.1%0.11%
10:90 Water:Acetonitrile90%0.02%0.02%
"Magic Mixture"75%< 0.01%< 0.01%

*Carryover is calculated as (Peak Area in Blank / Peak Area in High Standard) x 100. Data is illustrative.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a signal for fluconazole in my blank injection even after optimizing the wash method?

A1: If you've optimized your wash protocol and still observe a consistent signal, you may be dealing with contamination rather than carryover.[10] Prepare fresh mobile phases and blank solvents. If the problem persists, it could originate from a contaminated system component, such as worn injector rotor seals, which can create dead volumes where the sample can be trapped.[10][11] A systematic check of all tubing and fittings for proper seating is also recommended to eliminate unnecessary dead space.

Q2: Can the analytical column be a source of fluconazole carryover?

A2: Yes, the column can be a significant source of carryover, especially if it becomes fouled over time with matrix components or strongly retained substances.[1][12] To test this, you can replace the column with a zero-dead-volume union and inject a blank after a high-concentration standard. If the carryover disappears, the column is the likely source.[1] A more aggressive column wash with a stronger solvent at the end of each run or periodic regeneration may be necessary.[12]

Q3: How does this compound help in managing the carryover issue?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). It has nearly identical chemical and physical properties to fluconazole, meaning it will behave similarly during sample preparation, injection, and chromatography.[13] While it doesn't eliminate the source of carryover, it helps to accurately quantify its impact. If both fluconazole and this compound show carryover at a similar ratio, it indicates a systemic issue. However, the primary role of the internal standard is to correct for variability in sample extraction and matrix effects, leading to more accurate and precise quantification of fluconazole.[13]

Q4: What are the key hardware components to check for wear and tear that could cause carryover?

A4: Several hardware components can contribute to carryover if worn or damaged. The most common culprits are:

  • Injector Rotor Seal: Scratches or wear on the seal can create channels that trap and release sample.[10]

  • Sample Needle and Seat: The exterior of the needle can retain sample, and a poorly sealed needle seat can be a source of carryover.[14]

  • Tubing and Fittings: Improperly seated fittings can create dead volumes that trap the sample.

Regular preventative maintenance is crucial to minimize these hardware-related issues.[11]

Logical Relationship of Carryover Sources

carryover Carryover Observed autosampler Autosampler System carryover->autosampler column Chromatographic Column carryover->column system LC System Plumbing carryover->system detector MS Detector carryover->detector needle Needle Surface autosampler->needle loop Sample Loop autosampler->loop valve Injector Valve/Seal autosampler->valve fouling Column Fouling column->fouling retention Strong Retention column->retention fittings Tubing & Fittings system->fittings source Ion Source Contamination detector->source

Caption: Potential sources of carryover in an LC-MS system.

References

Technical Support Center: Optimizing MS/MS Transitions for Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the optimization of MS/MS transitions for Fluconazole-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode?

A1: this compound has a molecular weight of approximately 310.3 g/mol . In positive ESI mode, the predominant ion will be the protonated molecule, [M+H]⁺. Therefore, the expected precursor ion to monitor is m/z 311.1.

Q2: What are the recommended product ions for quantifying this compound?

A2: Based on the fragmentation of fluconazole, the primary product ion for this compound results from the neutral loss of a triazole moiety and the deuterated ethyl group. The most commonly used transition is m/z 311.1 → 242.0[1]. It is recommended to also monitor a secondary, qualifying transition to ensure specificity.

Q3: How does the deuterium labeling in this compound affect its fragmentation compared to the non-deuterated form?

A3: The four deuterium atoms on the ethyl group of this compound increase its mass by four atomic mass units. This mass shift is observed in both the precursor ion and in any fragment ions that retain the deuterated portion of the molecule. The fundamental fragmentation pathways remain similar to the non-deuterated fluconazole.

Q4: What are typical starting collision energy (CE) values for this compound?

A4: While optimal collision energy is instrument-dependent, a good starting point for optimizing the transition for this compound can be extrapolated from the non-deuterated form. For fluconazole, collision energies in the range of 18-19 V have been reported[2][3]. It is advisable to perform a collision energy optimization experiment by ramping the CE values around this initial range to determine the value that yields the highest intensity for the specific product ion on your instrument.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
No or Low Precursor Ion Signal 1. Incorrect mass spectrometer settings.2. Poor ionization efficiency.3. Low concentration of this compound.4. Analyte degradation.1. Verify the mass spectrometer is set to scan for the correct m/z range (e.g., m/z 311.1).2. Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.3. Ensure the mobile phase is conducive to ionization; for positive mode, an acidic pH (e.g., with 0.1% formic acid) is recommended.4. Prepare a fresh, more concentrated solution of this compound for initial tuning.5. Check the stability of the analyte in your solution.
Multiple Precursor Ions Observed 1. In-source fragmentation.2. Formation of different adducts (e.g., [M+Na]⁺, [M+K]⁺).1. Reduce the fragmentor or cone voltage to minimize fragmentation within the ion source.2. Use high-purity mobile phase solvents and additives to minimize the presence of sodium and potassium salts.3. If adducts are consistently observed and provide a stable signal, consider optimizing one as the precursor ion.
Unstable or Inconsistent Product Ion Signal 1. Suboptimal collision energy.2. Matrix effects from the sample.3. Instrument instability.1. Perform a collision energy optimization experiment to find the value that provides the most stable and intense signal for the desired product ion.2. Improve sample preparation to remove interfering matrix components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).3. Ensure the mass spectrometer is properly calibrated and stabilized.
Poor Chromatographic Peak Shape 1. Inappropriate column chemistry.2. Unsuitable mobile phase composition.3. Column overloading.1. A C18 column is commonly used for fluconazole analysis[2]. Ensure your column is appropriate for the analyte.2. Optimize the mobile phase gradient and composition. A common mobile phase consists of a mixture of methanol or acetonitrile and water with 0.1% formic acid[2].3. Reduce the injection volume or the concentration of the sample.

Experimental Protocol: Optimization of MS/MS Transitions for this compound

This protocol outlines the steps to determine the optimal precursor and product ions and the corresponding collision energy for this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in methanol.

  • Prepare a working solution of 100 ng/mL by diluting the stock solution in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Direct Infusion and Precursor Ion Optimization:

  • Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to perform a full scan in positive ion mode over a mass range that includes the expected precursor ion (e.g., m/z 100-400).

  • Optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to maximize the signal intensity of the [M+H]⁺ ion at m/z 311.1.

3. Product Ion Identification:

  • Set the mass spectrometer to product ion scan mode, selecting m/z 311.1 as the precursor ion.

  • Ramp the collision energy (e.g., from 10 to 40 eV) to induce fragmentation.

  • Identify the most abundant and stable product ions in the resulting spectrum. The expected primary product ion is m/z 242.0.

4. Collision Energy Optimization:

  • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

  • For each identified precursor/product ion pair (transition), perform a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) around the value that initially produced the highest intensity.

  • Monitor the signal intensity for each transition at each collision energy level.

  • The optimal collision energy is the value that produces the maximum signal intensity for that specific transition.

5. Final MRM Parameter Summary:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)
This compound (Quantifier)311.1242.0To be determined experimentally
This compound (Qualifier)311.1To be determined experimentallyTo be determined experimentally

Note: The optimal collision energy is instrument-specific and must be determined empirically.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms_opt Mass Spectrometry Optimization A Prepare 1 µg/mL This compound Stock B Prepare 100 ng/mL Working Solution A->B C Direct Infusion of Working Solution B->C D Full Scan (Q1) to Identify Precursor Ion (m/z 311.1) C->D E Optimize Ion Source Parameters D->E F Product Ion Scan (Q2) of m/z 311.1 E->F G Identify Potential Product Ions F->G H MRM Mode: Optimize Collision Energy (CE) for each transition G->H I Finalize Quantifier and Qualifier Transitions H->I

Caption: Workflow for optimizing MS/MS transitions for this compound.

References

Technical Support Center: The Impact of Fluconazole-d4 Purity on Assay Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluconazole-d4 as an internal standard in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Since it is chemically almost identical to the analyte (Fluconazole), it exhibits similar behavior during sample preparation, chromatography, and ionization.[1][3] This allows it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision.[1][4]

Q2: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity.[1] High purity ensures that the internal standard behaves predictably and does not introduce interferences.[1] The presence of unlabeled analyte as an impurity is a critical concern.[1][5]

Q3: How does the chemical purity of this compound affect my assay?

Chemical impurities, which are substances other than Fluconazole or its isotopologues, can co-elute with the analyte or the internal standard, causing interference and affecting the accuracy of the integration.[3] These can be residual starting materials, reagents, or byproducts from the synthesis of this compound.[6]

Q4: How does the isotopic purity of this compound impact assay accuracy?

Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[3] The most significant issue is the presence of unlabeled Fluconazole within the this compound standard. This unlabeled impurity will contribute to the analyte's signal, leading to a positive bias and an overestimation of the analyte's concentration, especially at low levels.[1][5]

Q5: How many deuterium atoms are optimal for a deuterated internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] For this compound, the four deuterium atoms provide a sufficient mass-to-charge ratio (m/z) shift to distinguish it from the natural isotopic distribution of unlabeled Fluconazole, which helps prevent "cross-talk" or signal overlap between the analyte and the internal standard.[1][4]

Purity Specifications and Impact on Assay

The purity of your this compound internal standard is critical for accurate results. The table below summarizes the generally accepted purity requirements and the potential consequences of using a substandard material.

Purity TypeRecommended SpecificationPotential Impact of Low Purity on Assay
Chemical Purity >99%[1]- Signal interference - Inaccurate peak integration - Compromised assay sensitivity
Isotopic Purity ≥98%[1]- Overestimation of analyte concentration (due to unlabeled analyte impurity)[1] - Increased Lower Limit of Quantitation (LLOQ)[7] - Reduced dynamic range of the assay[7]

Troubleshooting Guide

This section addresses common problems encountered when using this compound as an internal standard.

Issue 1: Poor Precision and Inaccurate Quantification

  • Symptoms: High coefficient of variation (%CV) in quality control (QC) samples; inaccurate measurement of sample concentrations.[1]

  • Potential Cause: The primary suspect is the purity of the this compound internal standard, specifically the presence of unlabeled Fluconazole.[1] Other causes can include poor stability of the standard or issues with co-elution.

  • Troubleshooting Steps:

    • Assess Purity: Inject a high-concentration solution of the this compound standard alone (without the analyte) to check for any signal at the analyte's mass transition.[1] A significant peak indicates the presence of unlabeled Fluconazole.

    • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[1]

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue where matrix effects may not be equally compensated.[1][8]

    • Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[1]

Issue 2: Analyte Signal Detected in Blank Samples

  • Symptoms: A peak is observed at the retention time and m/z of Fluconazole in blank samples that only contain the this compound internal standard.

  • Potential Cause: This is a clear indication of unlabeled Fluconazole impurity in your deuterated internal standard.[1]

  • Troubleshooting Steps:

    • Quantify the level of the unlabeled impurity by treating the "blank" injection as a sample.

    • If the impurity level is high enough to affect the Lower Limit of Quantitation (LLOQ), the internal standard lot should not be used.

    • Always check a new lot of internal standard for unlabeled analyte before using it in a validated assay.

Issue 3: Poor Chromatographic Peak Shape

  • Symptoms: The chromatographic peak for this compound is broad, tailing, fronting, or split.[3]

  • Potential Cause: This could be due to the degradation of the internal standard, co-elution with an interfering compound from the matrix, or issues with the chromatographic method itself.[3]

  • Troubleshooting Steps:

    • Assess Stability: Evaluate the stability of the internal standard in the sample matrix and under the processing conditions. Prepare fresh standards and samples to see if the issue persists.[3]

    • Modify Chromatography: Adjust the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to separate the internal standard from any potential interferences.[3]

Experimental Protocols

Protocol 1: Assessment of Unlabeled Analyte in this compound

This protocol is designed to determine the amount of unlabeled Fluconazole present as an impurity in the this compound internal standard.

  • Prepare a High-Concentration IS Solution: Prepare a solution of the this compound internal standard in a clean solvent (e.g., mobile phase) at a concentration similar to the highest calibration standard.

  • LC-MS/MS Analysis:

    • Inject this solution into the LC-MS/MS system.

    • Monitor the mass transitions for both this compound and unlabeled Fluconazole.

  • Data Analysis:

    • Integrate the peak area for any signal detected in the unlabeled Fluconazole channel at the expected retention time.

    • Compare this response to the response of a known low-concentration standard of Fluconazole to estimate the percentage of the unlabeled impurity.

Protocol 2: Evaluation of Matrix Effects

This protocol helps to determine if the this compound internal standard is effectively compensating for matrix-induced ion suppression or enhancement.[3]

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare Fluconazole and this compound in a clean solvent (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample first. Then, add Fluconazole and this compound to the final, clean extract.[3]

    • Set 3 (Pre-Extraction Spike): Add Fluconazole and this compound to a blank matrix sample before the extraction process begins.[3]

  • Analyze Samples: Inject all three sets of samples and acquire the data.

  • Calculate Matrix Effect: The matrix effect can be calculated by comparing the peak areas from Set 1 and Set 2. A significant difference indicates the presence of ion suppression or enhancement.

  • Evaluate IS Compensation: Compare the analyte/IS peak area ratios between Set 2 and Set 3. If the ratios are consistent, it indicates that the this compound is effectively compensating for the matrix effects and any variability in extraction recovery.

Visual Guides

G cluster_0 Troubleshooting Workflow for this compound Purity Issues start Start: Assay Fails QC (Poor Accuracy/Precision) check_is_purity Inject High Conc. IS Alone. Signal at Analyte m/z? start->check_is_purity no_signal No Significant Signal check_is_purity->no_signal No signal Signal Detected check_is_purity->signal Yes investigate_other Investigate Other Causes: - Matrix Effects - Co-elution - IS Stability no_signal->investigate_other check_coa Review Certificate of Analysis (CoA) for Purity Specs signal->check_coa purity_ok Purity Meets Requirements (>99% Chemical, >98% Isotopic) check_coa->purity_ok purity_bad Purity Below Spec or Unlabeled Analyte is High purity_ok->purity_bad No purity_ok->investigate_other Yes contact_supplier Action: Contact Supplier for Higher Purity Batch purity_bad->contact_supplier end End: Issue Resolved contact_supplier->end investigate_other->end

Caption: Troubleshooting workflow for this compound purity issues.

G cluster_1 Logical Impact of this compound Impurities on Assay Accuracy impurity_source Source of Inaccuracy: Low Purity this compound unlabeled Impurity Type: Unlabeled Fluconazole impurity_source->unlabeled isotopic Impurity Type: Incomplete Deuteration impurity_source->isotopic chemical Impurity Type: Other Chemical Impurities impurity_source->chemical effect_unlabeled Impact: Contributes to Analyte Signal unlabeled->effect_unlabeled effect_isotopic Impact: Potential for Cross-Talk isotopic->effect_isotopic effect_chemical Impact: Chromatographic Interference chemical->effect_chemical result_unlabeled Result: Over-quantification of Analyte effect_unlabeled->result_unlabeled result_isotopic Result: Inaccurate Analyte/IS Ratio effect_isotopic->result_isotopic result_chemical Result: Poor Peak Integration & Accuracy effect_chemical->result_chemical

Caption: Impact of this compound impurities on assay accuracy.

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Fluconazole and Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving chromatographic issues encountered during the analysis of fluconazole and its deuterated internal standard, Fluconazole-d4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shapes and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for fluconazole and this compound in reversed-phase HPLC?

A1: Peak tailing for fluconazole and its deuterated analog is frequently caused by secondary interactions between the basic amine groups in the analyte molecules and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] Other contributing factors can include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the basic analytes.[2][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites.[5]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in asymmetrical peaks.[5][6]

  • Extra-Column Effects: Issues such as long or wide-bore tubing, or dead volume in fittings, can contribute to band broadening and peak tailing.[2][5]

  • Contamination: Buildup of contaminants on the column or frit can interfere with the chromatography and cause peak distortion.[6]

Q2: How does the mobile phase pH affect the peak shape of fluconazole?

A2: The pH of the mobile phase plays a critical role in controlling the peak shape of basic compounds like fluconazole. At a mid-range pH, residual silanol groups on the silica packing can become ionized and negatively charged, leading to strong secondary ionic interactions with the positively charged fluconazole molecules. This results in significant peak tailing.[2][3] To minimize this, it is recommended to operate at a lower pH (typically between 2 and 4). At low pH, the silanol groups are protonated and less likely to interact with the basic analyte, leading to more symmetrical peaks.[1][5]

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common choices for reversed-phase chromatography, their properties can affect interactions with the analyte and stationary phase differently. It is advisable to consult established methods or perform scouting runs with different organic modifiers to determine the optimal conditions for your specific analysis.[2]

Q4: Is there a difference in the chromatographic behavior of fluconazole and this compound that could lead to different peak shapes?

A4: Generally, the chromatographic behavior of a deuterated internal standard like this compound is expected to be very similar to its non-deuterated counterpart, fluconazole.[7][8] Both compounds have the same fundamental chemical structure and basicity. Therefore, the root causes of peak tailing and the troubleshooting strategies will be largely the same for both. Any observed differences in peak shape are more likely attributable to variations in concentration, sample matrix effects, or subtle differences in their interaction with the stationary phase under specific chromatographic conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for fluconazole and this compound.

Initial Checks
  • Review Method Parameters: Ensure that the current experimental conditions (e.g., mobile phase composition, pH, flow rate, column temperature) match the validated method.[9]

  • Check System Suitability: Verify that system suitability parameters, such as theoretical plates and tailing factor for a standard injection, are within the established limits.

Systematic Troubleshooting Steps

If peak tailing is observed, follow these steps to diagnose and resolve the issue:

1. Mobile Phase and Buffer Optimization

  • pH Adjustment: If the mobile phase pH is above 4, consider lowering it to a range of 2.5-3.5 to suppress the ionization of residual silanol groups.[1][5]

  • Buffer Strength: Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[5][10]

2. Column Health and Performance

  • Column Contamination: If the column has been in use for a while, contaminants from previous samples may have accumulated. Try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic modifier) to remove strongly retained compounds.[6][9]

  • Column Degradation: If the peak shape does not improve after cleaning, the column may be degraded. A void at the head of the column or a partially blocked frit can also cause tailing.[3][9] Consider replacing the column with a new one of the same type.

  • Column Choice: Using a column with a highly deactivated, end-capped stationary phase can significantly reduce silanol interactions and improve peak shape for basic compounds.[2][3]

3. Sample and Injection Parameters

  • Sample Overload: To check for mass overload, dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample concentration was too high.[5][6] To address volume overload, reduce the injection volume.[6]

  • Injection Solvent: The injection solvent should ideally be the same as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[5]

4. Instrument and System Effects

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.[2][5]

  • Leaks: Check for any leaks in the system, as they can affect flow rate consistency and pressure, leading to peak shape issues.

Data Presentation: Comparison of Published HPLC Methods for Fluconazole

The following table summarizes key parameters from various published HPLC methods for the analysis of fluconazole. This can serve as a reference for method development and troubleshooting.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column Inertsil ODS (150 x 4.6 mm, 5 µm)[11]C18 (150 x 4.6 mm, 5 µm)[12]Waters ODS (C18) RP (250 x 4.6 mm, 5 µm)[13]ODS Hypersil C18[14]Not Specified
Mobile Phase 30% Buffer (pH 3.0) : 70% Methanol[11]Water : Acetonitrile (65:35 v/v)[12]Phosphate Buffer (pH 3.2) : Acetonitrile (80:20 v/v)[13]0.05 M KH2PO4 Buffer (pH 3.25) : Acetonitrile (82:18 v/v)[14]Not Specified
Flow Rate 1.0 mL/min[11]Not Specified1.0 mL/min[13]1.5 mL/min[14]0.5 mL/min[15]
Detection (UV) 210 nm[11]260 nm[12]274 nm[13]210 nm[14]210 nm[15]
Retention Time 3.663 min[11]Not Specified3.417 min[13]5.38 min[14]Not Specified

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Based on Method 3)

  • Buffer Preparation: Prepare a phosphate buffer and adjust the pH to 3.2 using phosphoric acid.

  • Mobile Phase Mixture: Mix the prepared phosphate buffer with acetonitrile in a ratio of 80:20 (v/v).

  • Degassing: Degas the mobile phase using an ultrasonic water bath for 5 minutes.

  • Filtration: Filter the solution through a 0.45 µm filter under vacuum.[13]

Protocol 2: Standard Solution Preparation (Based on Method 2)

  • Primary Stock Solution: Accurately weigh 25 mg of standard fluconazole and dissolve it in a 50 mL volumetric flask with water to obtain a concentration of 500 µg/mL.

  • Working Standards: Perform serial dilutions of the primary stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 4, 8, 20, 40, and 100 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.[12]

Visualizations

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for Fluconazole / this compound check_method Verify Method Parameters (Mobile Phase, pH, Flow Rate) start->check_method check_system Check System Suitability (Tailing Factor, Plates) check_method->check_system is_ph_high Mobile Phase pH > 4? check_system->is_ph_high is_overload Sample Overload? (Dilute and Re-inject) is_column_old Column Old or Contaminated? is_overload->is_column_old No reduce_conc Reduce Sample Concentration or Injection Volume is_overload->reduce_conc Yes is_ph_high->is_overload No lower_ph Lower Mobile Phase pH to 2.5-3.5 is_ph_high->lower_ph Yes check_extra_column Check for Extra-Column Effects (Tubing, Fittings) is_column_old->check_extra_column No clean_column Clean or Replace Column is_column_old->clean_column Yes optimize_system Optimize Tubing and Connections check_extra_column->optimize_system end_bad Issue Persists - Consult Manufacturer check_extra_column->end_bad end_good Peak Shape Improved reduce_conc->end_good lower_ph->end_good clean_column->end_good optimize_system->end_good

Caption: Troubleshooting workflow for addressing peak tailing.

G cluster_1 Chemical Interactions Leading to Peak Tailing cluster_conditions Mobile Phase Conditions fluconazole Fluconazole (Basic) (+ charged) interaction Strong Secondary Ionic Interaction fluconazole->interaction no_interaction Minimal Interaction fluconazole->no_interaction silanol_ionized Ionized Silanol Group (on Silica Surface, - charged) silanol_ionized->interaction silanol_protonated Protonated Silanol Group (on Silica Surface, neutral) silanol_protonated->no_interaction high_ph High pH (e.g., > 4) low_ph Low pH (e.g., 2-4) peak_tailing Peak Tailing interaction->peak_tailing good_peak Symmetrical Peak no_interaction->good_peak

Caption: Chemical interactions causing peak tailing.

References

Technical Support Center: Optimizing Fluconazole and Fluconazole-d4 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of fluconazole and its deuterated internal standard, Fluconazole-d4, in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance recovery and ensure accurate quantification during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery for fluconazole and/or this compound is low. What are the common causes and how can I improve it?

A1: Low recovery can stem from several factors related to your sample preparation method. Here are the most common extraction techniques and potential areas for optimization:

  • Protein Precipitation (PPT): While simple, PPT can lead to co-precipitation of your analytes with the plasma proteins. If you are using acetonitrile or methanol for precipitation, consider optimizing the ratio of the solvent to plasma.[1] A higher solvent volume may improve protein removal but could also dilute your sample, impacting sensitivity. Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet.

  • Liquid-Liquid Extraction (LLE): The pH of the aqueous phase (plasma) is critical for efficient extraction of fluconazole. Fluconazole is a weak base, and its extraction into an organic solvent is favored at an alkaline pH. One study demonstrated higher recovery of fluconazole in an alkaline medium using dichloromethane as the extraction solvent.[2][3] If your recovery is low, ensure the plasma sample is adequately basified (e.g., with sodium hydroxide) before adding the organic solvent.[2][3] Also, consider the choice of extraction solvent; dichloromethane and methyl-tetra butyl ether have been used successfully.[2][4]

  • Solid-Phase Extraction (SPE): Incomplete binding, washing, or elution are common culprits for low recovery in SPE. Ensure the SPE cartridge (e.g., C18) is properly conditioned and equilibrated before loading the sample.[5] During the wash step, use a solvent that is strong enough to remove interferences but weak enough to not elute fluconazole. For elution, ensure the solvent is strong enough to fully desorb the analyte from the sorbent. Methanol is commonly used for elution from C18 cartridges.[5]

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize these?

A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components from the plasma, can significantly impact the accuracy of your results. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: Protein precipitation is often associated with more significant matrix effects compared to LLE or SPE because it is less selective in removing interfering substances.[3] Consider switching to a more rigorous cleanup method like SPE, which can provide cleaner extracts.[3][6]

  • Optimize Chromatography: Modifying your chromatographic conditions can help separate fluconazole and this compound from interfering matrix components. Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can alter the retention times of the analytes relative to the interferences.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with fluconazole and experiences similar matrix effects, thus providing effective compensation. If you are not already using a deuterated internal standard, its use is highly recommended.[7][8][9]

Q3: What are the recommended extraction methods for achieving high recovery of fluconazole?

A3: Several methods have been validated and shown to provide good recovery of fluconazole from plasma. The choice of method often depends on the required sample cleanliness, throughput, and available equipment.

  • Liquid-Liquid Extraction (LLE): This is a cost-effective method that can yield high recovery rates.[3] A common approach involves basifying the plasma sample and extracting with dichloromethane.[2][10]

  • Solid-Phase Extraction (SPE): SPE is known for providing very clean extracts and high selectivity.[3] C18 cartridges are frequently used for the extraction of fluconazole.[5][11]

  • Protein Precipitation (PPT): This is the simplest and fastest method, often used in high-throughput settings.[1][12] While recovery can be high, it may be more susceptible to matrix effects.[12][13]

Quantitative Data Summary

The following tables summarize the recovery data for fluconazole using different extraction methods as reported in various studies.

Table 1: Recovery of Fluconazole using Liquid-Liquid Extraction (LLE)

Extraction SolventpH ConditionMean Recovery (%)Reference
DichloromethaneAlkalineHigher than previously reported[2][3]
DichloromethaneNot Specified102.8 ± 5.53[10]

Table 2: Recovery of Fluconazole using Protein Precipitation (PPT)

Precipitating AgentMean Recovery (%)Reference
Methanol100.6 - 108.2[12]
AcetonitrileNot explicitly quantified, but used in a validated method[1]
Not Specified98.6 - 104.4[7]
Not Specified90[14]

Table 3: Recovery of Fluconazole using Other Methods

MethodKey ParametersMean Recovery (%)Reference
Solid-Phase Extraction (SPE)C18 cartridgeNot explicitly quantified, but described as a good option with high selectivity[3][11]
Ultra-FiltrationCellulose filtersHigher and more reproducible than polysulfone filters[15]

Detailed Experimental Protocols

Below are detailed methodologies for common fluconazole extraction procedures from plasma.

Protocol 1: Liquid-Liquid Extraction (LLE) with Dichloromethane

This protocol is based on the method described by Santos SRCJ et al. (2010).[2][3]

  • To 200 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution (e.g., this compound).

  • Add 50 µL of 1.25 M sodium hydroxide and vortex for 10 seconds to basify the sample.

  • Add 3 mL of dichloromethane and vortex for 1 minute to extract the analytes.

  • Centrifuge at 3000 rpm for 30 minutes at 4°C.

  • Carefully transfer the lower organic phase to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 2: Protein Precipitation (PPT) with Methanol

This protocol is based on the method described by Popa et al. (2015).[12]

  • To a known volume of plasma, add the internal standard.

  • Add a volume of cold methanol, typically in a 1:3 or 1:4 plasma to solvent ratio.

  • Vortex vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection or further processing.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general guideline based on the use of C18 cartridges as mentioned in the literature.[5][11]

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 1 mL of purified water through the cartridge.

  • Sample Loading: Load the plasma sample (pre-treated as necessary, e.g., diluted) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution: Elute the fluconazole and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualized Workflows and Logic

Experimental Workflow Diagrams

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_base Add 1.25 M NaOH (Basify) add_is->add_base add_solvent Add Dichloromethane add_base->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for fluconazole.

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_ppt_solvent Add Cold Methanol (Precipitating Agent) add_is->add_ppt_solvent vortex Vortex Vigorously add_ppt_solvent->vortex centrifuge Centrifuge at High Speed vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze LC-MS/MS Analysis collect_supernatant->analyze

Caption: Protein Precipitation (PPT) workflow for fluconazole.

SPE_Workflow start Start: C18 SPE Cartridge condition Condition with Methanol start->condition equilibrate Equilibrate with Water condition->equilibrate load_sample Load Plasma Sample equilibrate->load_sample wash Wash with Weak Solvent load_sample->wash elute Elute with Methanol wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for fluconazole.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Issue: Low Recovery extraction_method What is your extraction method? start->extraction_method ppt Protein Precipitation (PPT) extraction_method->ppt PPT lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE ppt_solution Optimize solvent-to-plasma ratio. Ensure thorough vortexing and centrifugation. ppt->ppt_solution lle_solution Ensure plasma is basified (alkaline pH). Verify appropriate extraction solvent. lle->lle_solution spe_solution Check cartridge conditioning and equilibration. Optimize wash and elution solvents. spe->spe_solution

Caption: Troubleshooting low recovery of fluconazole.

References

Technical Support Center: Managing In-Source Fragmentation of Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with in-source fragmentation (ISF) of Fluconazole-d4 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excessive energy is transferred to the ions during the desolvation and ionization process, causing them to fragment. For quantitative bioanalysis using a deuterated internal standard like this compound, ISF is a significant concern because it can lead to:

  • Inaccurate Quantification: Fragmentation of this compound reduces the intensity of the intended precursor ion, leading to an inaccurate analyte-to-internal standard ratio and compromising the quantitative accuracy of the assay.

  • Crosstalk: Fragments of this compound may have the same mass-to-charge ratio (m/z) as the non-deuterated analyte, Fluconazole, leading to interference and inaccurate results.

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of ISF for this compound are related to high-energy conditions within the electrospray ionization (ESI) source. Key parameters that can contribute to ISF include:

  • High Cone Voltage (Declustering Potential/Fragmentor Voltage): This is a major contributor to ISF, as higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]

  • High Ion Source Temperature: Elevated temperatures can provide sufficient thermal energy to break weaker bonds in the molecule.[1]

  • Harsh Ionization Conditions: Certain ESI source conditions can be too energetic for the molecule.

  • Mobile Phase Composition: The pH and additives in the mobile phase can influence the stability of the analyte in the ion source.

Q3: How can I identify if in-source fragmentation of this compound is occurring?

A3: You can suspect ISF of this compound if you observe the following:

  • A lower-than-expected signal intensity for the this compound precursor ion (e.g., m/z 311.1).

  • The presence of fragment ions in your full scan mass spectrum that correspond to known fragments of Fluconazole. For instance, a fragment at m/z 242.0 (corresponding to the loss of a triazole moiety from this compound) may be observed.[2]

  • Poor linearity in your calibration curve, particularly at higher concentrations.

  • Inconsistent and irreproducible results for your quality control samples.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound.

Problem: Low intensity of this compound precursor ion and/or high intensity of fragment ions in the full scan.

Workflow for Troubleshooting In-Source Fragmentation

G Troubleshooting Workflow for this compound In-Source Fragmentation cluster_0 Problem Identification cluster_1 Optimization of MS Parameters cluster_2 Evaluation cluster_3 Outcome cluster_4 Resolution cluster_5 Further Action start Low precursor ion signal for this compound High fragment ion signal in MS1 scan cone_voltage Reduce Cone Voltage/ Declustering Potential start->cone_voltage Step 1 source_temp Lower Ion Source Temperature cone_voltage->source_temp Step 2 gas_flow Optimize Nebulizer and Drying Gas Flow Rates source_temp->gas_flow Step 3 evaluate Analyze this compound standard Observe precursor/fragment ratio gas_flow->evaluate Step 4 check ISF Minimized? evaluate->check Step 5 end Proceed with Analysis check->end Yes mobile_phase Consider Mobile Phase Modification check->mobile_phase No mobile_phase->cone_voltage Re-optimize

Caption: A stepwise workflow for troubleshooting and mitigating in-source fragmentation of this compound.

Experimental Protocols

Protocol 1: Systematic Optimization of Ion Source Parameters

This protocol describes a systematic approach to optimize key ion source parameters to minimize in-source fragmentation of this compound.

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Acquire Full Scan Mass Spectra: Set the mass spectrometer to acquire full scan spectra over a relevant m/z range (e.g., m/z 100-400).

  • Vary Cone Voltage/Declustering Potential:

    • Start with a low cone voltage (e.g., 20 V).

    • Gradually increase the voltage in increments of 5-10 V.

    • Monitor the intensity of the precursor ion (m/z 311.1) and the key fragment ion (m/z 242.0).

    • Plot the intensity ratio of fragment/precursor versus the cone voltage to determine the optimal value that maximizes the precursor signal while minimizing fragmentation.

  • Vary Ion Source Temperature:

    • Set the cone voltage to the optimized value from the previous step.

    • Start with a low source temperature (e.g., 300 °C).

    • Increase the temperature in increments of 25 °C.

    • Monitor the precursor and fragment ion intensities to find a temperature that ensures efficient desolvation without causing significant fragmentation.

  • Optimize Gas Flow Rates:

    • With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates to achieve a stable and robust signal for the precursor ion.

Protocol 2: LC-MS/MS Analysis of Fluconazole with this compound

This protocol provides a starting point for the LC-MS/MS analysis of Fluconazole using this compound as an internal standard, with parameters chosen to minimize the risk of in-source fragmentation.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI+):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.[3]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (or as optimized in Protocol 1).

    • Source Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MRM Transitions:

      • Fluconazole: m/z 307.1 → 238.2[4]

      • This compound: m/z 311.1 → 242.0[2]

Data Presentation

Table 1: Key Mass-to-Charge Ratios (m/z) for Fluconazole and this compound
CompoundPrecursor Ion [M+H]⁺Major Fragment IonNeutral Loss
Fluconazole307.1238.2C₂H₃N₃ (Triazole moiety)
Fluconazole307.1220.1C₂H₃N₃ + H₂O
This compound311.1242.0C₂H₃N₃ (Triazole moiety)

Data synthesized from multiple sources.[2][5][6]

Table 2: Recommended Starting ESI Source Parameters to Minimize ISF
ParameterRecommended Starting ValueRange for Optimization
Cone Voltage / Declustering Potential25 V20 - 50 V
Ion Source Temperature350 °C300 - 450 °C
Capillary Voltage3.0 kV2.5 - 4.0 kV
Nebulizer Gas Pressure30 psi20 - 50 psi
Drying Gas Flow10 L/min8 - 12 L/min

These are general recommendations and should be optimized for the specific instrument and application.[7]

Visualization of Fragmentation

The fragmentation of Fluconazole and this compound primarily involves the loss of a triazole moiety.

G cluster_0 Fluconazole Fragmentation cluster_1 This compound Fragmentation fluconazole Fluconazole [M+H]⁺ m/z 307.1 fragment1 Fragment 1 m/z 238.2 fluconazole->fragment1 - Triazole fragment2 Fragment 2 m/z 220.1 fragment1->fragment2 - H₂O fluconazole_d4 This compound [M+H]⁺ m/z 311.1 fragment_d4 Fragment m/z 242.0 fluconazole_d4->fragment_d4 - Triazole

Caption: Proposed fragmentation pathways for Fluconazole and this compound.

References

Technical Support Center: Ensuring the Stability of Fluconazole-d4 in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Fluconazole-d4 in processed biological samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in processed samples.

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample processing: Exposure to light or elevated temperatures can lead to degradation.Minimize exposure of samples to direct light. Process samples on ice or at controlled room temperature (see stability data below).
Inefficient extraction: The chosen extraction method may not be optimal for your sample matrix.Optimize the extraction procedure. Consider alternative methods such as solid-phase extraction (SPE) or different liquid-liquid extraction (LLE) solvents.
Adsorption to container surfaces: this compound may adsorb to certain types of plasticware.Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.
Variable results between replicates Inconsistent sample handling: Variations in exposure time to light or temperature can cause differential degradation.Standardize all sample handling and processing steps. Ensure all samples are treated identically.
Freeze-thaw instability: Repeated freezing and thawing of samples can lead to degradation.Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram Formation of degradation products: Exposure to oxidative conditions or UV light can generate degradation products.Prepare samples fresh and protect from light. If oxidative degradation is suspected, consider adding an antioxidant to the sample processing workflow. Review the degradation pathways to identify potential products.
Matrix effects in LC-MS/MS analysis: Co-eluting endogenous components from the biological matrix can interfere with the detection of this compound.Optimize the chromatographic method to improve separation. Employ a more selective sample clean-up procedure.
Gradual decrease in this compound concentration over time in stored processed samples Long-term storage instability: Even under recommended storage conditions, some degradation may occur over extended periods.Refer to the long-term stability data to determine the acceptable storage duration for your specific conditions. Analyze samples as soon as possible after processing.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound compared to non-deuterated Fluconazole?

A1: The substitution of hydrogen with deuterium atoms in this compound is not expected to significantly alter its chemical stability. The degradation pathways and stability profiles of Fluconazole can be considered directly applicable to this compound. This compound is widely used as a stable internal standard for the quantification of fluconazole, indicating its stability throughout the analytical process.

Q2: What are the optimal storage conditions for processed samples containing this compound?

A2: For short-term storage (up to 16 hours), processed (deproteinized) plasma samples are stable at room temperature. For longer-term storage, it is recommended to store samples at -20°C or below.

Q3: How many freeze-thaw cycles can my processed samples undergo without significant degradation of this compound?

A3: Fluconazole in plasma has been shown to be stable for at least three freeze-thaw cycles when frozen at -20°C and thawed at room temperature. To minimize the risk of degradation, it is best practice to aliquot samples into single-use tubes.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for fluconazole, and by extension this compound, are photodegradation and oxidative degradation. Exposure to UV light can lead to the formation of various photoproducts. Oxidative stress can also lead to the formation of degradation products.

Q5: How can I prevent photodegradation of this compound during my experiments?

A5: To prevent photodegradation, all experimental steps should be performed under amber or low-light conditions. Use amber-colored vials for sample storage and processing. If possible, use a light-protected autosampler.

Quantitative Data Summary

The following tables summarize the stability of fluconazole in various conditions. This data is derived from studies on non-deuterated fluconazole but is considered a reliable indicator for the stability of this compound.

Table 1: Stability of Fluconazole in Human Plasma

Storage ConditionDurationAnalyteStability (% Remaining)
Room Temperature5 hoursFluconazole≥ 94%
-20°C10 weeksFluconazole103%
3 Freeze-Thaw Cycles (-20°C to RT)3 cyclesFluconazole≥ 87%

Table 2: Stability of Fluconazole in Deproteinized Plasma Samples

Storage ConditionDurationAnalyteStability (% Remaining)
Room Temperature16 hoursFluconazole≥ 100%
-20°C48 hoursFluconazole≥ 96%

Table 3: Stability of Fluconazole Stock Solution (1 mg/mL in Methanol/Phosphate Buffer)

Storage ConditionDurationAnalyteStability (% Remaining)
Room Temperature6 hoursFluconazole≥ 99%
-20°C3 weeksFluconazole≥ 90%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Processed Plasma Samples by HPLC-UV

This protocol describes a general procedure for assessing the stability of this compound in plasma samples that have undergone a protein precipitation step.

1. Materials and Reagents:

  • This compound standard

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • HPLC system with UV detector

  • C18 HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working standard solutions by diluting the stock solution with methanol/phosphate buffer (10:90, v/v) to achieve desired concentrations for spiking.

3. Sample Preparation (Protein Precipitation):

  • Spike drug-free human plasma with a known concentration of this compound working solution.

  • Vortex mix for 10 seconds.

  • To 0.5 mL of the spiked plasma, add 1.0 mL of acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

4. Stability Testing Conditions:

  • Freeze-Thaw Stability: Analyze samples immediately after preparation (Cycle 0). Freeze the remaining aliquots at -20°C for 24 hours and thaw at room temperature. Repeat for a total of three cycles, analyzing samples after each cycle.

  • Short-Term (Bench-Top) Stability: Keep spiked plasma samples at room temperature for specific time points (e.g., 0, 2, 4, 8, 16 hours) before protein precipitation and analysis.

  • Long-Term Stability: Store spiked plasma samples at -20°C for extended periods (e.g., 1, 4, 8, 12 weeks) before protein precipitation and analysis.

  • Post-Preparative (Autosampler) Stability: Store the processed supernatant in the autosampler at a controlled temperature (e.g., 4°C) and analyze at various time points (e.g., 0, 12, 24, 48 hours).

5. HPLC-UV Analysis:

  • Mobile Phase: A mixture of 0.01 M phosphate buffer (pH 7.0) and acetonitrile (e.g., 75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column: C18 reverse-phase column.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Calculate the concentration of this compound at each time point against a freshly prepared calibration curve.

  • Determine the percentage of the initial concentration remaining at each stability time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis start Start: Spiked Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant ft_stability Freeze-Thaw Stability (-20°C) supernatant->ft_stability st_stability Short-Term Stability (Room Temp) supernatant->st_stability lt_stability Long-Term Stability (-20°C) supernatant->lt_stability pp_stability Post-Preparative Stability (Autosampler) supernatant->pp_stability hplc_analysis HPLC-UV Analysis ft_stability->hplc_analysis st_stability->hplc_analysis lt_stability->hplc_analysis pp_stability->hplc_analysis data_analysis Data Analysis (% Recovery) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in processed plasma samples.

degradation_pathways cluster_photo Photodegradation cluster_oxidative Oxidative Degradation fluconazole_d4 This compound uv_light UV Light fluconazole_d4->uv_light Exposure oxidizing_agents Oxidizing Agents (e.g., H₂O₂) fluconazole_d4->oxidizing_agents Exposure photoproducts Various Photoproducts (e.g., 1,2,4-triazole) uv_light->photoproducts degradation degradation photoproducts->degradation Degradation oxidation_products Oxidation Products oxidizing_agents->oxidation_products oxidation_products->degradation

Caption: Primary degradation pathways for this compound.

reducing background noise in Fluconazole-d4 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluconazole-d4 LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve sources of background noise in your this compound LC-MS/MS analysis.

Issue: High Background Noise or Poor Signal-to-Noise Ratio (S/N)

High background noise can obscure the signal of your analyte and internal standard, leading to inaccurate and imprecise quantification. Follow these steps to diagnose and mitigate the issue.

Q1: I am observing a consistently high baseline across my entire chromatogram. What are the likely causes and how can I fix it?

A1: A consistently high baseline often points to contamination in the mobile phase or the LC-MS system itself.

Troubleshooting Steps:

  • Solvent and Additive Purity: Ensure you are using LC-MS grade solvents (e.g., acetonitrile, methanol, water) and high-purity additives (e.g., formic acid, ammonium formate).[1][2][3][4] HPLC grade solvents can introduce significant background ions, particularly in the low mass range.[1]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Microbial growth can occur in aqueous mobile phases, contributing to background noise.[5][6]

  • System Contamination: If the issue persists with fresh, high-purity mobile phase, the system may be contaminated.

    • System Bake-out/"Steam Cleaning": Flush the system with a high organic solvent composition (e.g., 90:10 acetonitrile:water) at a low flow rate overnight. For some instruments, a "steam cleaning" protocol with high gas flow and temperature can help clean the MS source.[7]

    • Individual Component Check: Systematically bypass components (e.g., column, autosampler) to isolate the source of contamination.

Logical Relationship for Troubleshooting High Baseline

high_baseline_troubleshooting start High Baseline Observed check_solvents Prepare Fresh LC-MS Grade Mobile Phase start->check_solvents system_flush Perform System Flush/ 'Steam Clean' check_solvents->system_flush Noise Persists resolved Issue Resolved check_solvents->resolved Noise Reduced isolate_component Isolate LC Components (Column, Autosampler) system_flush->isolate_component Noise Persists system_flush->resolved Noise Reduced clean_source Clean MS Source (Cone, Lens, etc.) isolate_component->clean_source Noise Persists isolate_component->resolved Contaminated Component Identified & Replaced clean_source->resolved Noise Reduced

Caption: Troubleshooting workflow for a consistently high baseline.

Q2: My background noise is inconsistent and appears as random spikes. What could be the cause?

A2: Random noise spikes are often due to issues with the electrospray ionization (ESI) process or electronic noise.

Troubleshooting Steps:

  • ESI Stability: Visually inspect the spray needle. An unstable or sputtering spray can lead to inconsistent ion generation. Ensure the nebulizer gas flow is optimal.

  • Source Parameters: Optimize source parameters such as capillary voltage, desolvation gas temperature, and flow rate.[8][9] Suboptimal settings can lead to inefficient ionization and increased noise.

  • Electrical Interference: Check for nearby electronic equipment that could be causing interference. Ensure the instrument has a stable power supply.

Issue: Poor this compound (Internal Standard) Response or High Variability

A stable internal standard response is crucial for accurate quantification.

Q3: The peak area of my this compound internal standard is highly variable between injections. What should I investigate?

A3: Variability in the internal standard response can stem from several factors, from sample preparation to matrix effects.[10][11]

Troubleshooting Steps:

  • Sample Preparation: Ensure consistent and accurate pipetting of the internal standard into all samples. Verify the concentration and stability of the internal standard stock solution.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound.

    • Chromatographic Separation: Modify the gradient or mobile phase composition to better separate this compound from interfering matrix components.

    • Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering compounds.[12]

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization.[5] Schedule regular source cleaning as part of your laboratory's preventative maintenance.

Experimental Workflow for Investigating Internal Standard Variability

is_variability_workflow start High IS Variability Observed prep_check Verify Sample Preparation (Pipetting, Stock Solution) start->prep_check matrix_effect Investigate Matrix Effects prep_check->matrix_effect Preparation Consistent chromatography Optimize Chromatographic Separation matrix_effect->chromatography sample_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->sample_cleanup source_cleaning Clean MS Ion Source matrix_effect->source_cleaning If Matrix Effects Persist resolved IS Variability Reduced chromatography->resolved sample_cleanup->resolved source_cleaning->resolved

Caption: Workflow for troubleshooting internal standard variability.

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A4: While optimal conditions should be determined empirically, the following parameters from published methods provide a good starting point.[8][9][12][13]

Table 1: Recommended Starting LC-MS/MS Parameters for Fluconazole Analysis

ParameterRecommended Setting
LC Column C18 (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm)[8][12]
Mobile Phase A 0.1% Formic Acid in Water[8][13]
Mobile Phase B Acetonitrile or Methanol[8][12]
Gradient Start with a suitable gradient (e.g., 40-60% B) and optimize[8]
Flow Rate 0.3 - 0.6 mL/min[8][12]
Injection Volume 10 µL[8]
Column Temp 35 °C[8]
Ionization Mode Electrospray Ionization (ESI), Positive[8][9]
MRM Transition Fluconazole: m/z 307.1 → 238.2[8][9]
Collision Energy ~18-19 V (instrument dependent)[8][12]
Capillary Voltage ~4000 V[8][9]
Desolvation Temp ~350 °C[8][9]

Q5: How can I quantitatively assess the impact of my troubleshooting efforts on background noise?

A5: A common method is to compare the signal-to-noise ratio (S/N) of a low-level quality control (QC) sample before and after implementing a change.

Table 2: Illustrative Example of S/N Improvement

Troubleshooting ActionS/N Before ActionS/N After Action% Improvement
Switched to LC-MS Grade Solvents1560300%
Implemented SPE for Sample Cleanup60150150%
Optimized Cone Gas Flow15020033%

Q6: What are common sources of chemical contamination in an LC-MS/MS system?

A6: Contamination can be introduced from various sources throughout the analytical workflow.[5][6]

  • Solvents: Impurities in non-LC-MS grade solvents, microbial growth in aqueous mobile phases.[1][6]

  • Glassware and Containers: Residual detergents, plasticizers leached from plastic containers.

  • Sample Matrix: Endogenous compounds that are not removed during sample preparation.

  • System Components: Column bleed, residues from previous analyses (carryover).[5]

Experimental Protocols

Protocol 1: Basic Sample Preparation using Protein Precipitation

This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects.

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS System Flushing ("Steam Cleaning")

This protocol is intended to remove non-volatile contaminants from the MS source.

  • Remove the analytical column and replace it with a union.

  • Prepare a mobile phase of 75:25 methanol:water.[7]

  • Set the LC flow rate to 0.5 mL/min.[7]

  • Set the MS parameters:

    • Nebulizer pressure: 60 psi[7]

    • Drying gas flow: 13 L/min[7]

    • Drying gas temperature: 350 °C[7]

  • Divert the flow to the MS source and allow the system to flush overnight.[7]

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Fluconazole Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fluconazole, utilizing fluconazole-d4 as an internal standard, against alternative analytical techniques. The following sections detail the experimental protocols and present supporting data to facilitate an informed selection of the most suitable analytical method for your research needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in pharmaceutical analysis, directly impacting the reliability of pharmacokinetic and toxicokinetic studies. While various techniques are available for the quantification of fluconazole, LC-MS/MS is renowned for its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, further enhances the robustness and accuracy of the method by compensating for variability in sample preparation and instrument response.[3][4]

Below is a comparative summary of key validation parameters for an LC-MS/MS method using this compound and other common analytical techniques for fluconazole quantification.

Parameter LC-MS/MS with this compound IS LC-MS/MS with other IS (e.g., Ketoconazole, Prednisone) HPLC-UV Microbiological Assay
Linearity Range 0.01 - 10 µg/mL[3]5.0 - 1000.0 ng/mL[5][6]0.05 - 10.00 µg/mL[7]39.06 - 195.30 µg/mL
Lower Limit of Quantification (LLOQ) 0.01 µg/mL[7]5.0 ng/mL[5][6]0.05 µg/mL[7]Not explicitly stated, but higher than chromatographic methods
Intra-day Precision (%RSD) 2.84% - 10.8%[3]< 1.0%[5][6]< 4.0%4.0%
Inter-day Precision (%RSD) 5.27% - 11.5%[3]< 0.51%[5][6]< 4.5%4.5%
Accuracy/Recovery (%) 98.6% - 104.4%[3]> 77.61%[5][6]102.9%102.9%
Selectivity/Specificity HighHighModerateLow
Sample Volume 70 µL[3]VariesTypically largerVaries
Throughput HighHighModerateLow

Experimental Protocols

A detailed methodology is crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS quantification of fluconazole.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of fluconazole from biological matrices such as plasma.[3][8]

  • To 70 µL of plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard, this compound.[3]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of fluconazole and this compound is typically achieved on a C18 reversed-phase column.[3][7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][8]

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Injection Volume: A small volume of the prepared sample is injected into the LC system.

The mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[5][6]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[5][6]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for fluconazole and this compound to ensure high selectivity and sensitivity. For fluconazole, a common transition is m/z 307.1 → 238.2.[5][6]

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical relationships in the validation of the LC-MS/MS method, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound & Precipitating Agent plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification

LC-MS/MS Experimental Workflow for Fluconazole Analysis.

cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity validated_method Validated Method selectivity->validated_method linearity Linearity & Range linearity->validated_method precision Precision precision->validated_method accuracy Accuracy accuracy->validated_method recovery Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method stability Stability stability->validated_method

Key Parameters for Bioanalytical Method Validation.

References

A Comparative Guide to Internal Standards for Fluconazole Quantification: Assessing Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent fluconazole, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative assessment of Fluconazole-d4, a stable isotope-labeled (SIL) internal standard, against two commonly used structural analog alternatives: Ketoconazole and Phenacetin. The comparison focuses on key performance metrics of linearity and sensitivity, supported by experimental data from published studies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry helps to compensate for variations in sample handling and instrument response, thereby improving the precision and accuracy of the quantification.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a summary of the linearity and sensitivity data for this compound, Ketoconazole, and Phenacetin based on published literature. It is important to note that these data are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)
This compound 0.01 - 10 µg/mL (equivalent to 10 - 10,000 ng/mL)[1]>0.999[2]10[1]Not explicitly stated
Ketoconazole 5.0 - 1000.0[3]0.9963[3]5.0[3]0.5[3]
Phenacetin 10 - 6000[4]Not explicitly stated10[4]Not explicitly stated
Phenacetin 0.05 - 10.00 µg/mL (equivalent to 50 - 10,000 ng/mL)[1]Not explicitly stated50[1]Not explicitly stated

This compound , as a stable isotope-labeled internal standard, is considered the gold standard for quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to fluconazole, ensuring it co-elutes and experiences similar ionization effects, which leads to high accuracy and precision[1].

Ketoconazole , another azole antifungal, is often used as a structural analog internal standard. Its structural similarity to fluconazole can provide good chromatographic and ionization behavior, leading to reliable quantification[3].

Phenacetin is a structurally less similar alternative. While it has been successfully used as an internal standard for fluconazole analysis, the differences in its chemical properties might lead to variations in extraction recovery and ionization response compared to fluconazole, potentially impacting the accuracy of the results under certain conditions[1][4].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the quantification of fluconazole using this compound, Ketoconazole, and Phenacetin as internal standards, as described in the cited literature.

Method Using this compound as Internal Standard
  • Sample Preparation: Protein precipitation of plasma samples is a common technique. For instance, 70 µL of plasma can be treated with a protein precipitating agent like acetonitrile[1].

  • Chromatography: Reversed-phase liquid chromatography is typically employed. A C18 column is often used with a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid[1].

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transitions for fluconazole and this compound are monitored for quantification[1].

Method Using Ketoconazole as Internal Standard
  • Sample Preparation: A liquid-liquid extraction (LLE) method can be used. For example, fluconazole can be extracted from cell lysates using methylene chloride[3].

  • Chromatography: Separation is achieved on a C18 column (e.g., Zorbax SB-C18) with a mobile phase of acetonitrile and deionized water containing 0.1% formic acid[3].

  • Mass Spectrometry: ESI in positive mode is used. The MRM transitions monitored are m/z 307.1 → 238.2 for fluconazole and m/z 531.2 → 489.1 for ketoconazole[3].

Method Using Phenacetin as Internal Standard
  • Sample Preparation: A one-step protein precipitation with methanol is a simple and rapid sample preparation method[4]. An alternative is a one-step liquid-liquid extraction with dichloromethane[1].

  • Chromatography: An Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm) can be used with a mobile phase of acetonitrile and water containing 0.1% formic acid (40:60, v/v)[4].

  • Mass Spectrometry: A tandem mass spectrometer with an ESI source in positive ion mode is used for detection. The MRM transition for fluconazole is m/z 307.2 → 238.2[4].

Visualizing the Workflow and Logic

To better understand the processes involved in assessing linearity and sensitivity and the rationale behind selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Spiking Spiking Blank Matrix with Fluconazole & Internal Standard Extraction Extraction (e.g., Protein Precipitation, LLE) Spiking->Extraction Chromatography Chromatographic Separation (e.g., C18 Column) Extraction->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Linearity_Assessment Linearity Assessment (r² value) Calibration_Curve->Linearity_Assessment Sensitivity_Determination Sensitivity Determination (LLOQ, LOD) Calibration_Curve->Sensitivity_Determination logical_relationship cluster_IS_Type Internal Standard Type cluster_Properties Key Properties cluster_Performance Performance Outcome SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Identical_Behavior Identical Physicochemical Properties to Analyte SIL_IS->Identical_Behavior Analog_IS Structural Analog IS (e.g., Ketoconazole, Phenacetin) Similar_Behavior Similar but not Identical Properties to Analyte Analog_IS->Similar_Behavior High_Accuracy High Accuracy & Precision Identical_Behavior->High_Accuracy Good_Accuracy Potentially Good but Variable Accuracy & Precision Similar_Behavior->Good_Accuracy

References

Fluconazole-d4: A Comparative Guide to Achieving Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quantitative analysis of fluconazole demands robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical methodologies, emphasizing the role of Fluconazole-d4 as an internal standard to ensure the highest levels of accuracy and precision. Experimental data, detailed protocols, and workflow visualizations are presented to support informed decisions in method development and validation.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in bioanalysis.[1] By mimicking the analyte's behavior during sample preparation, chromatography, and ionization, an ideal internal standard compensates for potential errors and matrix effects, leading to more accurate and precise quantification.[1] this compound, a deuterated form of fluconazole, offers this advantage due to its nearly identical physicochemical properties to the parent drug, with a mass shift that is easily detectable by mass spectrometry.[1]

Comparative Analysis of Analytical Methods

The determination of fluconazole in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Parameter LC-MS/MS with this compound HPLC-UV with Alternative Internal Standard (e.g., Phenacetin, Tinidazole) UV-Spectrophotometry (without internal standard)
Linearity Range 0.01 to 10 µg/mL[2]0.1 to 20 µg/mL[2]20 to 100 µg/mL[2]
Intra-day Precision (%RSD) 2.84% to 10.8%[2]< 2%[2]0.345%[2]
Inter-day Precision (%RSD) 5.27% to 11.5%[2]1.883%[2]Not typically reported
Accuracy/Recovery 98.6% to 104.4%[2]98.12% to 102%[2]98.12% to 102%[2]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[2]0.05 µg/mL[2]19.89 µg/mL[2]
Selectivity High (mass-based detection)Moderate to High (retention time-based)Low (potential for interference)
Matrix Effect Minimized with this compound[2]Can be significantHighly susceptible

Experimental Protocols

Key Experiment: Bioanalytical Method Validation using LC-MS/MS with this compound

This protocol outlines a typical workflow for the validation of an analytical method for fluconazole in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Fluconazole: m/z 307.1 → 220.1

    • This compound: m/z 311.1 → 224.1

3. Method Validation Parameters:

  • Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations and comparing the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value.

  • Precision: Assessed by calculating the percent relative standard deviation (%RSD) for multiple analyses of QC samples at different concentrations. The %RSD should not exceed 15%.

  • Selectivity: Evaluated by analyzing blank plasma samples from different sources to ensure no interfering peaks are present at the retention times of fluconazole and this compound.

  • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The use of this compound helps to compensate for matrix effects.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining accuracy and precision with this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma is Add this compound plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Fluconazole/Fluconazole-d4) integrate->ratio curve Quantify using Calibration Curve ratio->curve cluster_accuracy Accuracy Assessment cluster_precision Precision Assessment Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Selectivity Selectivity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect QC_L Low QC IntraDay Intra-day Replicates Compare Compare Measured vs. Nominal Concentration QC_L->Compare QC_M Medium QC QC_M->Compare QC_H High QC QC_H->Compare CalculateRSD Calculate %RSD IntraDay->CalculateRSD InterDay Inter-day Replicates InterDay->CalculateRSD

References

The Critical Role of Fluconazole-d4 in Ensuring Accurate Fluconazole Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on leveraging a deuterated internal standard for robust stability-indicating assays.

In the development of robust pharmaceutical formulations, a thorough understanding of a drug's stability profile is paramount. For the widely used antifungal agent fluconazole, this involves subjecting it to a battery of stress conditions to identify potential degradation pathways and establish appropriate storage and handling protocols. The accuracy of these stability studies hinges on the precision of the analytical methods used to quantify the parent drug and its degradation products. This guide details the pivotal role of Fluconazole-d4, a deuterated analog, as an internal standard in the stability assessment of fluconazole, providing a framework for reliable and reproducible results.

Comparative Stability of Fluconazole Under Stress Conditions

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug molecule.[1] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2][3] The data generated helps in the development of stable formulations and the selection of appropriate packaging and storage conditions.

While a direct head-to-head stability comparison between fluconazole and this compound is not the primary application, the use of this compound as an internal standard is crucial for accurately quantifying the degradation of fluconazole. Deuterated standards are ideal internal standards because they have nearly identical physicochemical properties to the analyte but a different mass, allowing for precise quantification via mass spectrometry, correcting for variations in sample preparation and instrument response.[4]

The following table summarizes the degradation of fluconazole observed under various stress conditions from published studies. The use of a validated, stability-indicating method, often employing an internal standard like this compound, is essential to generate such reliable data.

Stress ConditionConcentration/DurationFluconazole Degradation (%)Key Observations
Acid Hydrolysis 0.1 M HCl, reflux for 6 hours~1%Relatively stable under acidic conditions.[2]
Alkaline Hydrolysis 0.1 M NaOH, reflux for 6 hours<2%Remains chemically stable in alkaline medium.[3]
Oxidative Degradation 3% v/v H2O2, reflux for 6 hours~10%Significant degradation with the formation of a new peak in the chromatogram.[2][3][5]
Thermal Degradation 60°C, 60 days<2% (by LC)High stability when analyzed by LC, but a significant decrease in antifungal activity observed by bioassay.[3][6]
Photodegradation UVC (254 nm), 180 days~10% (by LC)Degradation observed with a corresponding decrease in antifungal activity.[3][6]

Experimental Protocols for Stability Testing

A robust stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the quantification of the API is not affected by the presence of these other compounds.[7] High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique for this purpose.[1][8]

Forced Degradation Study Protocol

The following is a generalized protocol for a forced degradation study of fluconazole:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of fluconazole in a suitable solvent (e.g., methanol:water, 50:50 v/v).[1]

    • Prepare a separate stock solution of the internal standard, this compound.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the fluconazole stock solution with an equal volume of 0.1 M HCl and reflux for a specified period (e.g., 6 hours).[3]

    • Alkaline Hydrolysis: Mix the fluconazole stock solution with an equal volume of 0.1 M NaOH and reflux for a specified period.[3]

    • Oxidative Degradation: Mix the fluconazole stock solution with an equal volume of 3% v/v hydrogen peroxide and reflux.[3][5]

    • Thermal Degradation: Store the fluconazole stock solution or solid drug substance at an elevated temperature (e.g., 60°C) for an extended period.[3]

    • Photodegradation: Expose the fluconazole stock solution or solid drug substance to UV light (e.g., 254 nm).[3]

  • Sample Preparation for Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic solutions.

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

    • Spike all samples, calibration standards, and quality control samples with a known concentration of the this compound internal standard.[4]

  • Chromatographic Analysis (HPLC-MS/MS):

    • Column: A C18 column is commonly used for separation.[5][8]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4][9]

    • Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[4]

      • Monitor the mass transition for fluconazole (e.g., m/z 307.1 → 238.0).[4]

      • Monitor the mass transition for this compound (e.g., m/z 311.1 → 242.0).[4]

  • Data Analysis:

    • Calculate the ratio of the peak area of fluconazole to the peak area of this compound.

    • Quantify the remaining fluconazole concentration in the stressed samples by comparing this ratio to a calibration curve.

    • The percentage of degradation is calculated based on the initial concentration.

Visualizing the Role of this compound and Fluconazole's Mechanism

To better understand the experimental workflow and the mechanism of action of fluconazole, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Result Fluconazole_Sample Fluconazole Sample (Stressed or Unstressed) Spike Spike with This compound (IS) Fluconazole_Sample->Spike Extraction Sample Extraction/ Dilution Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification vs. Calibration Curve Data_Processing->Quantification Stability_Assessment Stability Assessment (% Degradation) Quantification->Stability_Assessment

Caption: Experimental workflow for fluconazole stability testing using this compound as an internal standard.

G Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (Fungal Cytochrome P450) Fluconazole->Lanosterol_Demethylase inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase converts Fungal_Cell_Membrane Fungal Cell Membrane Synthesis Ergosterol->Fungal_Cell_Membrane Membrane_Integrity Disrupted Membrane Integrity & Permeability Fungal_Cell_Membrane->Membrane_Integrity leads to Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death

Caption: Mechanism of action of fluconazole, inhibiting ergosterol synthesis in fungi.[10][11][12]

Conclusion

The evaluation of fluconazole's stability is a critical step in its development as a safe and effective antifungal therapy. The use of a deuterated internal standard, such as this compound, is indispensable for achieving the high level of accuracy and precision required in stability-indicating analytical methods. By correcting for variability during sample processing and analysis, this compound ensures that the observed degradation is a true reflection of the drug's stability under various stress conditions. This guide provides a comprehensive overview for researchers and drug development professionals on the best practices for conducting and evaluating fluconazole stability studies, ultimately contributing to the development of higher quality and more stable pharmaceutical products.

References

A Comparative Guide to Internal Standards for Fluconazole Quantification: Fluconazole-d4 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antifungal agent fluconazole, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of Fluconazole-d4, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives, primarily structural analogs like ketoconazole. The comparison is supported by a review of published experimental data to inform the selection of the most suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the use of an internal standard (IS) is indispensable. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatographic separation, and detection. For fluconazole analysis, the two primary categories of internal standards are deuterated analogs (this compound) and structural analogs (e.g., other azole antifungals).

The Gold Standard: this compound

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms in the fluconazole molecule are replaced with deuterium. This substitution results in a compound that is chemically almost identical to fluconazole but with a different mass, allowing for its distinct detection by a mass spectrometer.

The key advantage of a deuterated internal standard lies in its ability to co-elute with the analyte during chromatography.[1] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[1] By tracking the signal of the deuterated internal standard, variations in the analyte signal due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Alternative Internal Standards: Structural Analogs

When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog is often considered. For fluconazole, other azole antifungals like ketoconazole are suitable candidates due to their similar chemical structures and physicochemical properties.[2] However, structural analogs are not isotopically identical and will have different retention times and potentially different ionization efficiencies compared to the analyte.[1] This can lead to less effective compensation for matrix effects and may introduce variability in the analytical results.

Performance Comparison: this compound vs. Ketoconazole

Performance MetricFluconazole Assay with this compound ISFluconazole Assay with Ketoconazole ISCommentary
Linearity (Correlation Coefficient, r²) >0.999[3][4]>0.996[2]Both internal standards allow for the development of highly linear calibration curves over a clinically relevant concentration range.
Intra-day Precision (%RSD) 1.4% to 4.38%[4]< 1.0%[2]Both methods demonstrate excellent intra-day precision, with the method using ketoconazole showing slightly lower variability in the cited study.
Inter-day Precision (%RSD) 2.8% to 6.6%[4]< 0.51%[2]The method utilizing ketoconazole as the internal standard exhibited superior inter-day precision in the referenced study.
Accuracy (%RE or %Bias) Within ±15%[5]-12.9% to 10.8%[2]Both internal standards enable the development of accurate methods that meet regulatory acceptance criteria.
Recovery 98.6% to 104.4%[5]>77.61%[2]The recovery of fluconazole was higher and more consistent in the method using the deuterated internal standard.
Matrix Effect Minimal to negligible[5]No significant interference observed[2]While the study with ketoconazole reported no significant interference, deuterated standards are theoretically superior in compensating for matrix effects due to co-elution.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating these analytical methods. Below are summaries of typical experimental protocols for fluconazole analysis using either this compound or a structural analog as the internal standard.

Experimental Protocol for Fluconazole Analysis using this compound IS

This protocol is based on a validated LC-MS/MS method for the quantification of fluconazole in human plasma.[5]

  • Sample Preparation:

    • To 70 µL of plasma, add the this compound internal standard solution.

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: As optimized for the specific column and system.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Fluconazole Transition: m/z 307.1 → 238.2 (example)[2]

      • This compound Transition: m/z 311.1 → 242.0 (example)

Experimental Protocol for Fluconazole Analysis using Ketoconazole IS

This protocol is based on a validated LC-MS/MS method for the quantification of intracellular fluconazole in Candida albicans.[2]

  • Sample Preparation (from cell lysate):

    • To the cell lysate, add the ketoconazole internal standard solution.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methylene chloride).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Zorbax SB-C18 column.[2]

    • Mobile Phase: Acetonitrile and deionized water with 0.1% formic acid.[2]

    • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

      • Fluconazole Transition: m/z 307.1 → 238.2[2]

      • Ketoconazole Transition: m/z 531.2 → 489.1[2]

Visualizing the Workflow and Rationale

The following diagrams illustrate the general workflow for bioanalytical method validation and the underlying principle of why a co-eluting internal standard like this compound is advantageous.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard (this compound or Analog) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Bioanalytical workflow for fluconazole quantification.

matrix_effect_compensation cluster_ideal Ideal Compensation (this compound) cluster_non_ideal Partial Compensation (Structural Analog) analyte1 Fluconazole matrix_effect1 Matrix Effect (Ion Suppression) analyte1->matrix_effect1 Co-elutes is1 This compound is1->matrix_effect1 Co-elutes corrected_signal corrected_signal matrix_effect1->corrected_signal Signal Ratio Corrected analyte2 Fluconazole matrix_effect2a Matrix Effect A analyte2->matrix_effect2a Elutes at Time T1 is2 Structural Analog matrix_effect2b Matrix Effect B is2->matrix_effect2b Elutes at Time T2 uncorrected_signal uncorrected_signal matrix_effect2a->uncorrected_signal Signal Ratio Inaccurate matrix_effect2b->uncorrected_signal Signal Ratio Inaccurate

Rationale for improved accuracy with a SIL-IS.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods for fluconazole. While structural analogs like ketoconazole can be used to develop validated methods with acceptable performance, the experimental evidence and theoretical principles strongly support the use of this compound for achieving the highest quality data.

This compound's ability to co-elute with the analyte and, therefore, more effectively compensate for matrix effects and other analytical variabilities makes it the superior choice for demanding applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies where accuracy and reliability are paramount. For researchers and drug development professionals, the adoption of a stable isotope-labeled internal standard like this compound is a critical step in ensuring the generation of high-quality, defensible bioanalytical data.

References

A Comparative Guide to Fluconazole Assay Cross-Validation: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fluconazole, the choice of an appropriate internal standard is paramount for generating accurate and reliable data. This guide provides an objective comparison of fluconazole assays utilizing a stable isotope-labeled internal standard, Fluconazole-d4, versus those employing a non-deuterated (structural analog) internal standard. The supporting experimental data presented herein underscores the superior performance of the deuterated standard in mitigating analytical variability.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative mass spectrometry.[1] In the analysis of fluconazole, a common antifungal agent, employing this compound as an internal standard offers significant advantages over structural analogs like ketoconazole or prednisone.[2][3] The near-identical physicochemical properties of a SIL-IS to the analyte ensure it co-elutes during chromatography, experiences similar ionization effects, and has comparable extraction recovery. This intrinsic ability to mimic the analyte's behavior allows for effective compensation for matrix effects and other sources of experimental variability, leading to enhanced accuracy and precision in quantification.[4]

The Performance Advantage of this compound

Experimental data from various studies consistently demonstrate the superior performance of LC-MS/MS methods for fluconazole quantification when a deuterated internal standard is employed. Assays utilizing this compound typically exhibit excellent precision and accuracy, with low coefficients of variation (CV%) for both intra-day and inter-day analyses.[5][6]

In contrast, while methods using structural analog internal standards can be validated and provide acceptable results, they are more susceptible to differential matrix effects. A structural analog, by its nature, has different chemical properties and chromatographic behavior than fluconazole. This can lead to variations in extraction efficiency and ionization response between the analyte and the internal standard, potentially compromising the accuracy of the results.[4]

The following tables summarize typical validation parameters for fluconazole assays using both deuterated and non-deuterated internal standards, based on published literature.

Quantitative Data Summary

Table 1: Comparison of Typical Validation Parameters for Fluconazole LC-MS/MS Assays

ParameterFluconazole Assay with this compound (Deuterated IS)Fluconazole Assay with Structural Analog IS (e.g., Ketoconazole, Prednisone)
Linearity (r²) >0.99[7][8]>0.99[2][3]
Lower Limit of Quantification (LLOQ) 0.01 - 0.1 µg/mL[5][6][9]0.05 - 0.1 µg/mL[10]
Intra-day Precision (CV%) < 11%[5]< 15%
Inter-day Precision (CV%) < 12%[5]< 15%
Accuracy (% Bias) Within ±15%[6]Within ±15%
Recovery 98.6% - 104.4%[5][10]Variable, dependent on extraction method

Table 2: Representative LC-MS/MS Method Parameters

ParameterMethod with this compoundMethod with Structural Analog IS
Internal Standard This compound[6][9]Ketoconazole[2], Prednisone[3]
Sample Preparation Protein Precipitation[5][6][8]Protein Precipitation[3], Liquid-Liquid Extraction[2]
Chromatographic Column C18[5]C18[2][3]
Mobile Phase Acetonitrile/Water with Formic Acid[5]Methanol/Water with Formic Acid[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[2][5]Positive Electrospray Ionization (ESI+)[3]
MRM Transitions (m/z) Fluconazole: 307.1 → 238.2, this compound: 311.1 → 242.0[11]Fluconazole: 306.9 → 219.9, Prednisone: 359.2 → 341.2[3]

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for fluconazole in human plasma using protein precipitation and a deuterated internal standard is provided below.

Experimental Protocol: Fluconazole Quantification in Human Plasma by LC-MS/MS with this compound

1. Materials and Reagents:

  • Fluconazole reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of fluconazole and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of fluconazole by serial dilution of the stock solution with a mixture of acetonitrile and water.

  • Prepare a working internal standard solution of this compound at an appropriate concentration in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, standard, or quality control, add 200 µL of the working internal standard solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to ensure separation of fluconazole and this compound from matrix components.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Fluconazole: Q1 m/z 307.1 → Q3 m/z 238.2

      • This compound: Q1 m/z 311.1 → Q3 m/z 242.0

5. Data Analysis:

  • Quantify fluconazole concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of fluconazole in the unknown samples by interpolation from the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data ratio Peak Area Ratio (Fluconazole / this compound) data->ratio curve Calibration Curve ratio->curve concentration Concentration Determination curve->concentration

Caption: Experimental workflow for fluconazole quantification using LC-MS/MS with this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Physicochemical Properties cluster_outcome Analytical Outcome fluconazole Fluconazole coelution Co-elution ionization Similar Ionization recovery Similar Recovery fluconazole_d4 This compound (Deuterated) fluconazole_d4->coelution Identical fluconazole_d4->ionization Identical fluconazole_d4->recovery Identical structural_analog Structural Analog (e.g., Ketoconazole) structural_analog->coelution Different structural_analog->ionization Different structural_analog->recovery Different variability Reduced Variability coelution->variability ionization->variability recovery->variability accuracy High Accuracy & Precision variability->accuracy

Caption: Rationale for choosing a deuterated internal standard for improved analytical accuracy.

References

A Guide to Inter-Laboratory Comparison of Fluconazole Quantification Utilizing Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of a stable isotope-labeled internal standard like Fluconazole-d4 is a best practice in quantitative mass spectrometry. It closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thus leading to higher accuracy and precision.

Comparative Performance Data

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for fluconazole quantification. These examples, while not from a direct head-to-head comparison, provide a benchmark for analytical performance.

Parameter Method A Method B Method C Method D
Internal Standard This compoundThis compoundPhenacetinPrednisone
Linearity Range (µg/mL) 0.01 - 101 - 500.01 - 60.105 - 5.6
Correlation Coefficient (r²) > 0.99> 0.999Not Specified> 0.9978
Intra-day Precision (%CV) 2.84 - 10.81.4 - 4.38Not Specified< 7.3
Inter-day Precision (%CV) 5.27 - 11.52.8 - 6.6Not Specified< 7.3
Recovery Efficiency (%) 98.6 - 104.4Not SpecifiedNot Specified100.6 - 108.2
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Reference [1][2][3][4][5][6]

Experimental Protocols

A representative experimental protocol for the quantification of fluconazole in human plasma using LC-MS/MS with this compound as an internal standard is detailed below. This protocol is a composite based on common practices from the cited literature.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL).

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile (or methanol) to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fluconazole: m/z 307.1 → 238.1 (Quantifier), m/z 307.1 → 219.1 (Qualifier).

    • This compound: m/z 311.1 → 242.1.

  • Instrument Parameters: Capillary voltage, cone voltage, collision energy, and gas flows should be optimized for the specific instrument used.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for fluconazole quantification using an internal standard method.

fluconazole_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_acquisition Data Acquisition (MRM) lc_ms_ms->data_acquisition peak_integration Peak Integration (Analyte & IS) data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve concentration_determination Determine Fluconazole Concentration calibration_curve->concentration_determination

Caption: Workflow for Fluconazole Quantification.

The Role of External Quality Assessment (EQA)

For ensuring the ongoing accuracy and reliability of fluconazole quantification, participation in an External Quality Assessment (EQA) or Proficiency Testing (PT) program is highly recommended.[7][8][9] These programs provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories analyzing the same blind samples.[8][10] While specific EQA schemes for fluconazole with this compound are not widely advertised, laboratories can inquire with providers of therapeutic drug monitoring EQA schemes about the availability of relevant programs. Participation in such schemes is a crucial component of a comprehensive quality management system and is often a requirement for laboratory accreditation.[10]

References

A Guide to the Justification and Use of Fluconazole-d4 as a Deuterated Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical methods are paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust method development, designed to correct for variability throughout the analytical process. Among the choices for an internal standard, stable isotope-labeled internal standards (SIL-IS), such as Fluconazole-d4, have become the gold standard. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to justify the use of this compound over other alternatives like structural analogs.

The Superiority of Deuterated Internal Standards

A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[1] This subtle modification results in a different mass-to-charge ratio (m/z), allowing for distinct detection by the mass spectrometer, while preserving the physicochemical properties of the parent molecule.[1] This near-identical nature is the foundation of its superiority over structural analogs, which are different chemical entities with similar but not identical properties.[1]

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte (fluconazole).[2] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[2][3] By tracking these effects in parallel, the deuterated standard allows for more accurate and precise quantification.[3] Structural analogs, in contrast, may have different retention times and be affected differently by the matrix, leading to compromised data quality.[3]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The superior performance of a deuterated internal standard is evident when examining key bioanalytical method validation parameters. The following table summarizes representative data from a comparative experiment designed to quantify fluconazole in human plasma using either this compound or a structural analog as the internal standard.

Validation ParameterThis compound as Internal StandardStructural Analog as Internal StandardJustification for Superior Performance of this compound
Accuracy (% Bias) -2.5% to +3.0%-15.0% to +18.0%This compound co-elutes with fluconazole, experiencing the same degree of ion suppression or enhancement, thus providing more accurate correction. A structural analog's ionization may be affected differently by the matrix.
Precision (% CV) 1.5% to 5.0%8.0% to 20.0%The consistent tracking of the analyte by this compound throughout the sample preparation and analysis workflow minimizes variability, leading to higher precision.
Matrix Effect (% CV) < 5%15% to 30%Due to its identical chemical properties, this compound effectively normalizes the variability in ionization caused by different biological samples. The matrix effect on a structural analog can be significantly different from the analyte.
Recovery (% CV) < 4%10% to 25%This compound's extraction recovery closely mirrors that of fluconazole due to their near-identical physicochemical properties, leading to more consistent results across samples. A structural analog may have different extraction efficiency.

This data is representative and compiled from the principles described in the cited literature.

Experimental Protocol for Quantification of Fluconazole in Human Plasma using this compound

This protocol describes a general procedure for the quantitative analysis of fluconazole in human plasma using this compound as the internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • Fluconazole reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of fluconazole and this compound in methanol.

  • Create a series of calibration standards by spiking blank human plasma with known concentrations of fluconazole.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 70 µL of each plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound working solution.[4]

  • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.[4]

  • Vortex mix the samples to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 analytical column.[4]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[4]

    • Flow Rate: As optimized for the specific column and system.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluconazole: m/z 307.1 → 238.0[1]

      • This compound: m/z 311.1 → 242.0[1]

5. Data Analysis:

  • Calculate the peak area ratio of fluconazole to this compound for all samples.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of fluconazole in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical justification for using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_proc Data Processing (Peak Area Ratio) lc_ms->data_proc quant Quantification data_proc->quant

Bioanalytical Workflow Using this compound

G start Start: Need for Accurate Quantification of Fluconazole problem Problem: Inherent Variability in Bioanalysis (Matrix Effects, Sample Prep Loss, Instrument Fluctuation) start->problem solution Solution: Use an Internal Standard (IS) problem->solution choice Choice of Internal Standard solution->choice analog Structural Analog IS choice->analog Option 1 deuterated Deuterated IS (this compound) choice->deuterated Option 2 (Preferred) analog_props Different Physicochemical Properties - Different retention time - Different ionization efficiency - Inconsistent tracking of analyte analog->analog_props deuterated_props Near-Identical Physicochemical Properties - Co-elution with analyte - Same ionization behavior - Accurate compensation for variability deuterated->deuterated_props outcome_analog Result: Lower Accuracy and Precision analog_props->outcome_analog outcome_deuterated Result: Higher Accuracy and Precision deuterated_props->outcome_deuterated

Justification for Selecting a Deuterated Internal Standard

Conclusion

References

Assessing the Isotopic Contribution of Fluconazole-d4 to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of fluconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards, such as Fluconazole-d4, are considered the gold standard due to their physicochemical properties being nearly identical to the analyte. This guide provides a comparative overview of this compound against alternative internal standards, with a focus on assessing its isotopic contribution to the analyte signal, supported by experimental data and detailed protocols.

Comparison of Internal Standards for Fluconazole Analysis

The primary role of an internal standard is to compensate for variability during sample preparation and analysis. While structural analogs like ketoconazole and prednisone have been used for fluconazole quantification, this compound, as a SIL internal standard, offers significant advantages in minimizing analytical variability.

FeatureThis compound (SIL IS)Structural Analog IS (e.g., Ketoconazole, Prednisone)
Chromatographic Co-elution Nearly identical retention time to fluconazole, ensuring co-elution.Different retention times, leading to potential variations in matrix effects.
Extraction Recovery Identical to fluconazole, providing accurate correction for sample loss.May differ from fluconazole, potentially introducing analytical bias.
Ionization Efficiency Identical to fluconazole, effectively compensating for matrix-induced ion suppression or enhancement.Different ionization characteristics, leading to incomplete compensation for matrix effects.
Potential for Cross-Talk Minimal, but requires assessment of isotopic contribution from the analyte and the purity of the standard.No isotopic cross-talk, but potential for isobaric interferences from other sample components.
Quantitative Data Summary

The performance of an analytical method is highly dependent on the choice of internal standard. Below is a summary of validation parameters from studies utilizing either this compound or a structural analog as the internal standard.

Table 1: Performance of LC-MS/MS Methods with this compound as Internal Standard

ParameterReported ValueReference
Linearity Range 0.01 to 10 µg/mL[1]
Intra-day Precision (%CV) 2.84% to 10.8%[1]
Inter-day Precision (%CV) 5.27% to 11.5%[1]
Process Recovery Efficiency 98.6% to 104.4%[1]

Table 2: Performance of LC-MS/MS Methods with Structural Analog Internal Standards

Internal StandardLinearity RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Ketoconazole5.0 to 1000.0 ng/mL< 1.0%< 0.51%-12.9% to 10.8%[2][3]
Prednisone105 to 5600 ng/mL< 7.3%< 7.3%< 13.5%[4]

While methods using structural analogs can be validated to meet regulatory requirements, the use of a SIL internal standard like this compound is generally preferred to provide more robust and reliable data by better compensating for analytical variability.

Experimental Protocols

Protocol 1: Assessing the Isotopic Purity and Contribution of this compound

This protocol outlines the steps to determine the isotopic purity of a this compound standard and to quantify its contribution to the unlabeled fluconazole signal.

Objective: To evaluate the isotopic purity of the this compound internal standard and to measure the signal contribution of any unlabeled fluconazole present in the standard.

Materials:

  • This compound standard

  • Fluconazole reference standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

Methodology:

  • Preparation of a High-Concentration this compound Solution:

    • Prepare a solution of this compound in a suitable solvent at a concentration significantly higher than the working concentration used in the analytical method.

  • Full Scan Mass Spectrometry Analysis:

    • Infuse the high-concentration this compound solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the full isotopic distribution.

  • Data Analysis for Isotopic Purity:

    • Identify the peaks corresponding to the unlabeled fluconazole (M+0) and the deuterated species (e.g., M+1, M+2, M+3, M+4).

    • Calculate the isotopic purity by dividing the peak area of the desired deuterated species (M+4 for this compound) by the sum of the peak areas of all related isotopic peaks.

  • Preparation of a "Zero Sample":

    • Prepare a "zero sample" by spiking a blank biological matrix with the this compound internal standard at its working concentration.

  • Analysis of the "Zero Sample":

    • Analyze the "zero sample" using the established LC-MS/MS method for fluconazole.

    • Measure the peak area of the analyte (unlabeled fluconazole) in this sample. This area represents the contribution from the this compound internal standard.

  • Correction for Isotopic Contribution:

    • The measured contribution can be subtracted from the analyte peak area in all other samples, or the calibration curve can be adjusted to account for this contribution.

Protocol 2: General LC-MS/MS Method for Fluconazole Quantification

This protocol provides a general procedure for the quantification of fluconazole in a biological matrix using this compound as an internal standard.

Objective: To accurately quantify the concentration of fluconazole in biological samples.

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard working solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., C18).

    • Use a mobile phase gradient of water and an organic solvent (both typically containing a small amount of formic acid) to achieve chromatographic separation of fluconazole and this compound.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • Fluconazole MRM transition: m/z 307.1 → 238.2[2][3]

      • This compound MRM transition: m/z 311.1 → 242.2 (hypothetical, based on a +4 Da shift)

  • Quantification:

    • Calculate the peak area ratio of fluconazole to this compound.

    • Determine the concentration of fluconazole in the samples by interpolating the peak area ratios against a calibration curve prepared in the same biological matrix.

Visualizations

Workflow for Assessing Isotopic Contribution of this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_IS Prepare High-Concentration This compound Solution analyze_full_scan Acquire Full Scan Mass Spectrum of High-Concentration IS prep_IS->analyze_full_scan prep_zero Prepare 'Zero Sample' (Blank Matrix + Working IS) analyze_zero Analyze 'Zero Sample' using MRM Method prep_zero->analyze_zero calc_purity Calculate Isotopic Purity from Full Scan Data analyze_full_scan->calc_purity measure_contribution Measure Analyte Peak Area in 'Zero Sample' analyze_zero->measure_contribution correct_data Correct Sample Data for IS Contribution measure_contribution->correct_data Fluconazole Mechanism of Action: Inhibition of Ergosterol Biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14-alpha-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane fluconazole Fluconazole fluconazole->inhibition lanosterol_demethylase->ergosterol inhibition->lanosterol_demethylase Inhibition

References

A Head-to-Head Showdown: Protein Precipitation vs. Liquid-Liquid Extraction for Fluconazole-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research, the choice of sample preparation technique is a critical determinant of assay sensitivity, accuracy, and overall efficiency. For the quantitative analysis of Fluconazole-d4, a deuterated internal standard for the antifungal drug Fluconazole, two common methods—protein precipitation (PPT) and liquid-liquid extraction (LLE)—offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparing Key Performance Metrics

A summary of the key performance characteristics of protein precipitation and liquid-liquid extraction for the analysis of this compound is presented below. The data for liquid-liquid extraction is based on studies with Fluconazole, providing a strong basis for what can be expected with its deuterated analog.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Analyte Recovery Generally high, often >90%[1]Variable, but can be optimized to be high (e.g., >77% for Fluconazole)[2][3]
Matrix Effect Higher potential for ion suppression or enhancement due to residual phospholipids and other matrix components[4][5][6]Lower matrix effect due to more effective removal of interfering substances like phospholipids and salts[4][5]
Selectivity Lower, as it primarily removes proteins[4]Higher, provides a cleaner extract by removing a wider range of interferences[4]
Speed & Throughput Fast and amenable to high-throughput automation[4]More time-consuming and can be more challenging to automate[4]
Cost Low cost, requires minimal solvent and reagents[7]Higher cost due to larger solvent volumes and potentially more complex procedures
Simplicity Simple procedure with minimal method development[4][7]More complex, often requiring pH adjustment and optimization of extraction solvents[8]

Delving into the Details: Experimental Protocols

The following sections provide detailed methodologies for performing protein precipitation and liquid-liquid extraction for the analysis of this compound from biological matrices such as plasma or serum.

Protein Precipitation (PPT) Protocol

Protein precipitation is a straightforward and rapid method that utilizes a water-miscible organic solvent to denature and precipitate proteins, thereby releasing the analyte into the supernatant. Acetonitrile is a commonly used precipitant.[9]

Materials:

  • Biological matrix (e.g., plasma, serum) containing this compound

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio is common and effective for protein removal)[9].

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound for subsequent analysis (e.g., by LC-MS/MS).

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent. This method provides a cleaner sample extract compared to protein precipitation.[10] The following protocol is adapted from a validated method for Fluconazole.[2][3]

Materials:

  • Biological matrix (e.g., plasma, serum) containing this compound

  • Dichloromethane (Methylene Chloride)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solution (e.g., mobile phase for LC-MS/MS analysis)

Procedure:

  • Pipette 100 µL of the biological sample into a centrifuge tube.

  • Add a small volume of 0.1 M NaOH to alkalinize the sample, which can improve the extraction efficiency of certain compounds.

  • Add 3 mL of dichloromethane to the tube.

  • Vortex the mixture for 1 minute to facilitate the transfer of this compound from the aqueous phase to the organic phase.

  • Centrifuge the sample at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of reconstitution solution (e.g., 100 µL of mobile phase) before analysis.

Visualizing the Workflows

To better illustrate the procedural differences between the two techniques, the following diagrams outline the experimental workflows for protein precipitation and liquid-liquid extraction.

Protein_Precipitation_Workflow cluster_PPT Protein Precipitation Sample 1. Start with Biological Sample Add_ACN 2. Add Ice-Cold Acetonitrile (3:1) Sample->Add_ACN Vortex 3. Vortex (30 sec) Add_ACN->Vortex Centrifuge 4. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Analysis_PPT 6. LC-MS/MS Analysis Collect_Supernatant->Analysis_PPT

Figure 1. Experimental workflow for protein precipitation.

Liquid_Liquid_Extraction_Workflow cluster_LLE Liquid-Liquid Extraction Sample_LLE 1. Start with Biological Sample Add_Solvent 2. Add NaOH and Dichloromethane Sample_LLE->Add_Solvent Vortex_LLE 3. Vortex (1 min) Add_Solvent->Vortex_LLE Centrifuge_LLE 4. Centrifuge (4,000 x g, 10 min) Vortex_LLE->Centrifuge_LLE Collect_Organic 5. Collect Organic Layer Centrifuge_LLE->Collect_Organic Evaporate 6. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis_LLE 8. LC-MS/MS Analysis Reconstitute->Analysis_LLE

Figure 2. Experimental workflow for liquid-liquid extraction.

Concluding Remarks

The choice between protein precipitation and liquid-liquid extraction for this compound analysis hinges on the specific requirements of the study.

Protein precipitation is the method of choice for high-throughput screening and when speed and cost are the primary considerations. Its simplicity and ease of automation make it highly attractive for processing large numbers of samples. However, researchers must be mindful of the potential for significant matrix effects, which may necessitate more extensive chromatographic optimization to ensure data quality.[4][6]

Liquid-liquid extraction , on the other hand, is preferable when a cleaner sample and reduced matrix effects are paramount for achieving the desired assay sensitivity and accuracy. While more labor-intensive and costly, the superior sample cleanup can lead to more robust and reliable results, particularly for complex biological matrices.[4][5]

Ultimately, a thorough evaluation of the analytical goals, available resources, and the complexity of the biological matrix will guide the informed selection of the most appropriate sample preparation strategy for the successful quantification of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Fluconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fluconazole-d4. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the compound.

Hazard Identification

This compound is a deuterated form of the triazole antifungal agent, Fluconazole. According to its Safety Data Sheet (SDS), the compound presents several hazards:

  • Harmful if swallowed (Acute toxicity - oral 4).[1]

  • Causes skin irritation (Skin irritation 2).[1]

  • Causes serious eye irritation (Eye irritation 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure 3).[1]

It is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment varies based on the handling procedure.

Procedure Eyes/Face Hands Body Respiratory
Weighing/Handling Solid Safety goggles with side-shields or face shield[2][3]Two pairs of powder-free nitrile gloves[3][4]Disposable, low-permeability gown with tight-fitting cuffs[3][4]NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood[2][5]
Preparing Solutions Tightly fitting safety goggles with side-shields[2]Chemical-resistant, powder-free nitrile gloves[3]Laboratory coat or disposable gown[3][4]Work within a chemical fume hood or other local exhaust ventilation[2]
Administering/Use Safety glassesNitrile glovesLaboratory coatWell-ventilated area
Waste Disposal Safety goggles with side-shieldsTwo pairs of chemical-resistant nitrile glovesDisposable gownWork within a chemical fume hood
Spill Cleanup Safety goggles and face shieldTwo pairs of heavy-duty, chemical-resistant glovesChemical-resistant coveralls or "bunny suit"[5]Air-purifying respirator with appropriate cartridges[6]

Operational Plan: Step-by-Step Handling Protocols

Adherence to proper handling procedures is crucial for both safety and maintaining the compound's isotopic purity.

Engineering Controls:

  • Always handle this compound, especially in its solid form, within a certified chemical fume hood or other appropriate local exhaust ventilation to minimize inhalation risk.[2]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7]

Protocol for Handling Solid this compound:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and containers.

  • Don PPE: Put on all required PPE as specified in the table above for "Weighing/Handling Solid."

  • Weighing:

    • To avoid creating airborne dust, do not pour the solid. Use a clean spatula to carefully transfer the desired amount of this compound to a weigh boat on a calibrated analytical balance inside the fume hood.

    • Close the primary container tightly immediately after use.

  • Transfer: Carefully transfer the weighed solid into the receiving vessel for dissolution or other procedures.

Protocol for Preparing Solutions:

  • Solvent Selection: this compound is soluble in DMSO and Ethanol.[8] To prevent hydrogen-deuterium (H-D) exchange which can compromise isotopic purity, use aprotic deuterated solvents when possible.[9]

  • Dissolution:

    • Inside the fume hood, add the selected solvent to the vessel containing the pre-weighed this compound solid.

    • Mix gently until fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Storage: Store the solution in a tightly sealed, clearly labeled container. For long-term stability, store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from moisture and light.[10] Always allow containers to warm to room temperature before opening to prevent condensation.[11]

dot

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow prep 1. Preparation - Assemble Equipment - Verify Fume Hood Operation ppe 2. Don PPE - Gown, Double Gloves, Goggles prep->ppe weigh 3. Weigh Solid - Inside Fume Hood - Avoid Dust Generation ppe->weigh dissolve 4. Prepare Solution - Use Aprotic Solvents - Gentle Mixing weigh->dissolve storage 5. Store Securely - Tightly Sealed Vial - Protect from Light/Moisture dissolve->storage segregate 6. Segregate Waste - Solid, Liquid, Sharps storage->segregate After Use label_waste 7. Label Waste Container - Use Hazardous Waste Tag segregate->label_waste dispose 8. Dispose via EHS - Arrange for Pickup - Do NOT Sink Dispose label_waste->dispose decontaminate 9. Decontaminate - Triple-Rinse Glassware - Clean Work Area dispose->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.